5-Bromo-2-iodoisopropylbenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-iodo-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOHQLFWSINTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679219 | |
| Record name | 4-Bromo-1-iodo-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147014-97-8 | |
| Record name | 4-Bromo-1-iodo-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-iodoisopropylbenzene synthesis and properties
An In-depth Technical Guide to 5-Bromo-2-iodoisopropylbenzene: Synthesis, Properties, and Applications
Introduction: A Versatile Halogenated Building Block
This compound (CAS No: 1147014-97-8) is a polysubstituted aromatic compound that has emerged as a valuable and versatile intermediate in modern organic synthesis.[1] Its structure, featuring an isopropyl group and two different halogen atoms (bromine and iodine) at specific positions on the benzene ring, offers a unique platform for constructing complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds makes this compound particularly useful for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel pharmaceutical agents and functional materials.[2][3] This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and strategic applications, grounded in established chemical principles and field-proven insights.
Strategic Synthesis of this compound
The preparation of this compound is typically achieved through electrophilic aromatic substitution, a cornerstone of aromatic chemistry.[4][5] The choice of starting material and reaction sequence is critical to achieving the desired substitution pattern, leveraging the directing effects of the substituents on the aromatic ring. A common and effective route involves the direct bromination of 2-iodoisopropylbenzene.
Mechanistic Rationale: The Interplay of Directing Groups
The regioselectivity of the bromination reaction is governed by the electronic and steric influences of the substituents already present on the benzene ring—the isopropyl group and the iodine atom.
-
Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which acts as a weak activating group and an ortho, para-director. It increases the electron density at the positions ortho (C3) and para (C5) to itself, making them more susceptible to electrophilic attack.
-
Iodine Atom (-I): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are also ortho, para-directors because their lone pairs can donate electron density through resonance.[6]
In the bromination of 1-iodo-2-isopropylbenzene, the activating, para-directing effect of the isopropyl group is the dominant influence. The attack of the bromine electrophile (Br⁺) occurs preferentially at the C5 position, which is para to the isopropyl group and sterically accessible. This leads to the selective formation of the desired this compound product.
Visualizing the Synthesis Pathway
The following diagram illustrates the key transformation in the synthesis of this compound from 2-iodoisopropylbenzene.
Caption: Synthesis of this compound via electrophilic bromination.
Experimental Protocol: Bromination of 2-Iodoisopropylbenzene
This protocol is adapted from established laboratory procedures for the halogenation of substituted arenes.[1]
Materials:
-
1-Iodo-2-isopropylbenzene (1.0 eq)
-
Silver sulfate (Ag₂SO₄) (0.5 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Bromine (Br₂) (1.05 eq)
-
Diethyl ether
-
Water
Procedure:
-
In a suitable reaction flask, combine 1-iodo-2-isopropylbenzene (e.g., 1.5 g, 6.1 mmol), silver sulfate (1.0 g, 3.1 mmol), concentrated sulfuric acid (5.5 mL), and water (0.6 mL).
-
To this three-phase suspension, slowly add bromine (0.3 mL, 6.4 mmol) at room temperature.
-
Stir the reaction mixture vigorously at room temperature for approximately 1 hour. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing diethyl ether (150 mL) and water (75 mL).
-
Remove any solids by filtration.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by preparative high-performance liquid chromatography (HPLC) or column chromatography to yield this compound as a solid.[1]
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1147014-97-8 | [1] |
| Molecular Formula | C₉H₁₀BrI | [1] |
| Molecular Weight | 324.98 g/mol | [1] |
| Appearance | White solid | [1] |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 1.18 (d, J=6.8 Hz, 6H), 3.07 (hept, J=6.8 Hz, 1H), 7.15 (dd, J=8.4, 2.5 Hz, 1H), 7.46 (d, J=2.4 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H) | [1] |
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents, enabling its use in sequential and site-selective cross-coupling reactions.
The Principle of Chemoselective Cross-Coupling
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making aryl iodides much more reactive than aryl bromides under typical cross-coupling conditions.[2][3]
This reactivity difference (C-I >> C-Br) allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact.[7] The remaining bromo group can then be reacted in a subsequent step, often under more forcing conditions (e.g., higher temperature or a different catalyst system), to introduce a second, different functional group. This powerful strategy is invaluable for the convergent synthesis of complex molecules.[3]
Application Workflow: Sequential Suzuki Cross-Coupling
This compound is an ideal substrate for building biaryl or other complex structures through a two-step, one-pot or sequential cross-coupling strategy. This workflow minimizes purification steps and maximizes synthetic efficiency.
Caption: Workflow for sequential Suzuki coupling using this compound.
This selective approach allows for the controlled and predictable assembly of molecular scaffolds, a critical capability in the fields of medicinal chemistry and materials science.[8][9]
Safety and Handling
While specific toxicity data for this compound is limited, related halogenated aromatic compounds are generally classified as irritants. Standard laboratory safety precautions should be observed.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in fundamental principles of physical organic chemistry. Its well-defined synthesis and, most importantly, the predictable, differential reactivity of its carbon-halogen bonds, make it a powerful tool for chemists. The ability to perform chemoselective, sequential cross-coupling reactions enables the efficient and controlled construction of complex molecular frameworks, solidifying its role as a key building block in the discovery and development of new drugs and advanced materials.
References
- 1. 4-BroMo-1-iodo-2-isopropylbenzene synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. innospk.com [innospk.com]
- 10. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromo-2-iodo-1-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-iodo-1-isopropylbenzene, a versatile halogenated aromatic compound with significant potential in organic synthesis and materials science. This document delves into its chemical identity, synthesis strategies, spectroscopic profile, and key applications, offering field-proven insights for its effective utilization in research and development.
Core Compound Identity and Physicochemical Properties
4-Bromo-2-iodo-1-isopropylbenzene, also known as 5-Bromo-2-iodocumene, is a polysubstituted benzene derivative featuring bromine, iodine, and isopropyl substituents. This unique arrangement of functional groups imparts distinct reactivity, making it a valuable building block in complex molecular architectures.
Table 1: Physicochemical Properties of 4-Bromo-2-iodo-1-isopropylbenzene
| Property | Value | Reference |
| CAS Number | 1369864-81-2 | |
| Molecular Formula | C₉H₁₀BrI | [1] |
| Molecular Weight | 324.98 g/mol | [1] |
| IUPAC Name | 4-Bromo-2-iodo-1-isopropylbenzene | [2] |
| Synonyms | 5-Bromo-2-iodocumene | N/A |
| Appearance | Not explicitly stated, likely a solid or liquid | [1] |
| Solubility | Insoluble in water, soluble in common organic solvents | [3][4] |
Strategic Synthesis of 4-Bromo-2-iodo-1-isopropylbenzene
The synthesis of 4-Bromo-2-iodo-1-isopropylbenzene can be approached through several strategic pathways, primarily involving electrophilic aromatic substitution reactions on an isopropylbenzene (cumene) precursor. The choice of synthesis route is often dictated by the availability of starting materials and the desired regioselectivity.
Synthetic Pathway 1: Electrophilic Halogenation of Isopropylbenzene
A common and direct approach involves the sequential halogenation of isopropylbenzene. The isopropyl group is an ortho-, para-director and an activating group in electrophilic aromatic substitution.[5]
-
Step 1: Bromination of Isopropylbenzene: The initial step would be the bromination of isopropylbenzene. Due to the directing effect of the isopropyl group, this reaction will yield a mixture of ortho- and para-bromoisopropylbenzene. The para isomer is typically the major product due to reduced steric hindrance. The reaction is generally carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[6]
-
Step 2: Iodination of 4-Bromoisopropylbenzene: The subsequent iodination of the para-bromo isomer would then be performed. The introduction of the iodine atom at the ortho position to the isopropyl group is facilitated by the directing effects of both the isopropyl and bromo substituents. A common iodinating agent is molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid (HNO₃) or a combination of I₂ and a Lewis acid.[7]
Caption: Synthetic workflow for the electrophilic halogenation of isopropylbenzene.
Synthetic Pathway 2: Sandmeyer Reaction of a Substituted Aniline
An alternative and often highly regioselective method is the Sandmeyer reaction, which starts from a corresponding aniline derivative.[8][9]
-
Step 1: Synthesis of 4-Bromo-2-isopropylaniline: This precursor can be synthesized through various methods, such as the reduction of a corresponding nitro compound.
-
Step 2: Diazotization: The aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), to form a diazonium salt.[10]
-
Step 3: Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI) or a copper(I) iodide (CuI) catalyst to replace the diazonium group with an iodine atom, yielding the final product.[11]
Caption: Synthetic workflow illustrating the Sandmeyer reaction approach.
Detailed Protocol for a Related Synthesis (5-Bromo-2-iodoisopropylbenzene):
A reported synthesis for the related isomer, this compound, involves the direct bromination of 2-isopropyliodobenzene.[12]
-
Reaction Setup: In a suitable reaction vessel, 1-iodo-2-isopropylbenzene (1.5 g, 6.1 mmol) is mixed with silver sulfate (1.0 g, 3.1 mmol), concentrated sulfuric acid (5.5 mL), and water (0.6 mL).[12]
-
Bromination: To this three-phase suspension, bromine (0.3 mL, 6.4 mmol) is added.[12]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour.[12]
-
Workup: Upon completion, the mixture is poured into a mixture of ether (150 mL) and water (75 mL).[12]
-
Purification: The solids are removed by filtration, and the organic and aqueous layers are separated. The organic layer is concentrated under vacuum, and the residue is purified by preparative high-performance liquid chromatography (HPLC) to afford the product.[12]
Spectroscopic Characterization
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the isopropyl group. Based on the synthesis of a related isomer, the following peaks can be anticipated (chemical shifts are approximate):[12]
-
A doublet for the six methyl protons of the isopropyl group around δ 1.2 ppm.
-
A septet for the methine proton of the isopropyl group around δ 3.1 ppm.
-
Distinct signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the benzene ring, with coupling patterns indicative of their relative positions.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity and the "heavy atom effect" of the halogen substituents. The iodine-bearing carbon is expected to be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect.[13]
Mass Spectrometry:
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[14] The fragmentation pattern would likely involve the loss of the isopropyl group and the halogen atoms.
Reactivity and Applications in Modern Organic Synthesis
The synthetic utility of 4-Bromo-2-iodo-1-isopropylbenzene stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is generally more reactive than the C-Br bond in many catalytic cross-coupling reactions. This allows for selective and sequential functionalization of the aromatic ring.
4.1. Selective Cross-Coupling Reactions:
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[15] By carefully selecting the reaction conditions (catalyst, ligand, temperature), it is possible to selectively react at the iodo position while leaving the bromo position intact for subsequent transformations.[16] This sequential approach is highly valuable in the synthesis of complex, multi-substituted aromatic compounds.
Caption: General scheme for sequential cross-coupling reactions.
4.2. Precursor for Bioactive Molecules and Functional Materials:
Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[15] 4-Bromo-2-iodo-1-isopropylbenzene can serve as a precursor for:
-
Pharmaceutical Intermediates: The scaffold can be elaborated to create novel drug candidates with potential applications as enzyme inhibitors or receptor modulators.
-
Agrochemicals: It can be used in the development of new pesticides and herbicides.
-
Organic Electronics: The dihalogenated aromatic core can be incorporated into monomers for the synthesis of organic semiconductors and functional polymers.[15]
Safety and Handling
As with all halogenated organic compounds, 4-Bromo-2-iodo-1-isopropylbenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors or dust.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Statements (based on related compounds):
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
4-Bromo-2-iodo-1-isopropylbenzene is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry, agrochemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
References
- 1. 2-bromo-1-iodo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 2. 4-Bromo-1-isopropyl-2-methylbenzene | C10H13Br | CID 20811730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. What is the major product formed when isopropylbenzene (cumene) u... | Study Prep in Pearson+ [pearson.com]
- 6. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. 4-BroMo-1-iodo-2-isopropylbenzene synthesis - chemicalbook [chemicalbook.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]
- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
5-Bromo-2-iodoisopropylbenzene structural analysis and characterization
An In-depth Technical Guide to the Structural Analysis and Characterization of 5-Bromo-2-iodoisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic hydrocarbon, a class of compounds also known as haloarenes or aryl halides.[1][2][3][4] Its structure, featuring a benzene ring substituted with bromine, iodine, and an isopropyl group, makes it a versatile intermediate in organic synthesis. The differential reactivity of the carbon-halogen bonds can be leveraged in various cross-coupling reactions, making it a valuable building block for constructing more complex molecules, including pharmaceutical agents.[5][6] The precise structural confirmation of such intermediates is paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous characterization of this compound, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Physicochemical and Molecular Properties
Haloarenes are typically colorless liquids or crystalline solids that are insoluble in water but soluble in common organic solvents.[1][2][3] They are generally denser than water, with melting and boiling points that increase with the size of the halogen atom.[1][7] The core properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | ChemScene |
| Synonym | 5-BroMo-2-iodoisopropyl benzene | [8] |
| CAS Number | 1147014-97-8 | [8] |
| Molecular Formula | C₉H₁₀BrI | [8] |
| Molecular Weight | 324.98 g/mol | [8] |
| SMILES | CC(C)C1=C(C=CC(=C1)Br)I | [8] |
| Purity | ≥95% | [8] |
| Storage | 4°C, protect from light | [8] |
Conceptual Synthesis Pathway
The synthesis of polysubstituted haloarenes often involves multi-step sequences. A common and effective method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This approach provides a logical framework for understanding the potential origin of the target molecule and possible impurities.
A plausible synthetic route to this compound could start from 2-amino-5-bromoisopropylbenzene. The amino group is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to yield the final product.[9]
Caption: Conceptual workflow for the synthesis of this compound.
Comprehensive Structural Characterization
A multi-technique approach is essential for the definitive structural elucidation of this compound. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required to confirm the substitution pattern and the structure of the alkyl side chain.
Causality for Experimental Choice: ¹H NMR will confirm the number and connectivity of protons, particularly the distinct signals of the isopropyl group and the substitution pattern on the aromatic ring. ¹³C NMR will verify the number of unique carbon environments, which is critical for confirming the overall molecular structure.
The aromatic region is expected to show three distinct protons, while the aliphatic region will display the characteristic signals of an isopropyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.7 | Doublet (d) | 1H | Ar-H | Proton ortho to Iodine, deshielded. |
| ~ 7.3 | Doublet of Doublets (dd) | 1H | Ar-H | Proton between Bromine and Iodine. |
| ~ 6.9 | Doublet (d) | 1H | Ar-H | Proton ortho to Bromine. |
| ~ 3.2 | Septet (sept) | 1H | CH(CH₃)₂ | Methine proton split by 6 methyl protons. |
| ~ 1.3 | Doublet (d) | 6H | CH(CH ₃)₂ | Methyl protons split by the methine proton. |
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | Ar-C | Carbon bearing the isopropyl group. |
| ~ 140 | Ar-C | Aromatic carbon. |
| ~ 132 | Ar-C | Aromatic carbon. |
| ~ 128 | Ar-C | Aromatic carbon. |
| ~ 120 | Ar-C | Carbon bearing the Bromine atom. |
| ~ 95 | Ar-C | Carbon bearing the Iodine atom (heavy atom effect). |
| ~ 34 | C H(CH₃)₂ | Isopropyl methine carbon. |
| ~ 23 | CH(C H₃)₂ | Isopropyl methyl carbons. |
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[10]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CHCl₃ at 7.26 ppm.[10]
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Acquire a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[10]
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a distinctive isotopic signature that serves as a powerful validation tool.
Causality for Experimental Choice: MS directly confirms the molecular weight of 324.98 g/mol . The key diagnostic feature is the isotopic pattern of the molecular ion peak, which will be characteristic for a molecule containing one bromine atom.[11] Fragmentation analysis provides further structural confirmation.
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 325. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺.[11]
-
Key Fragments:
-
[M-CH₃]⁺ (m/z ~310): Loss of a methyl group from the isopropyl moiety.
-
[M-C₃H₇]⁺ (m/z ~282): Loss of the entire isopropyl group, a common fragmentation pathway for cumene derivatives.[12] This fragment will also show the characteristic 1:1 isotopic pattern for one bromine atom.
-
[C₆H₄BrI]⁺: The base peak corresponding to the aromatic ring with the halogens after losing the isopropyl group.
-
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.[11]
-
Carrier Gas: Helium.
-
-
MS Method:
-
Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum, paying close attention to the molecular ion and the bromine isotopic pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Causality for Experimental Choice: IR spectroscopy will confirm the presence of the aromatic ring and the aliphatic isopropyl group, and provide information on the carbon-halogen bonds. It is an excellent complementary technique for verifying the core structural features.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2970-2870 | C-H Stretch | Aliphatic (isopropyl) C-H |
| ~1600, ~1470 | C=C Stretch | Aromatic ring skeletal vibrations |
| 1385-1370 | C-H Bend | Isopropyl group (characteristic doublet)[13] |
| 850-750 | C-H Bend | Out-of-plane bending (substitution pattern) |
| Below 1000 | C-X Stretch | C-Br and C-I bonds |
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
The instrument's software will automatically generate the final absorbance or transmittance spectrum.
-
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not based on a single piece of data but on the convergence of evidence from all three analytical techniques. The logical workflow below illustrates how these data are integrated for a conclusive structural assignment.
Caption: Integrated workflow for the structural confirmation of the target compound.
Conclusion
The structural characterization of this compound requires a systematic and multi-faceted analytical approach. Mass spectrometry provides definitive proof of its molecular weight and the presence of a bromine atom through its characteristic isotopic signature. Infrared spectroscopy offers rapid confirmation of the key functional groups—the aromatic ring and the isopropyl side chain. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecule's carbon-hydrogen framework, confirming the precise connectivity and substitution pattern. By integrating the data from these three powerful techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of its use in drug development and complex organic synthesis.
References
- 1. Haloarenes: Classification, Nomenclature, Preparation [allen.in]
- 2. Haloarenes- Preparation, Properties and Reactions. [chemicalnote.com]
- 3. embibe.com [embibe.com]
- 4. byjus.com [byjus.com]
- 5. 5-Bromo-2-iodotoluene 98 116632-39-4 [sigmaaldrich.com]
- 6. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
- 7. Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 8. chemscene.com [chemscene.com]
- 9. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
stability and storage conditions for 5-Bromo-2-iodoisopropylbenzene
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-iodoisopropylbenzene
Introduction
This compound is a halogenated aromatic compound that serves as a key intermediate in various synthetic applications, particularly within the pharmaceutical and materials science sectors. Its utility is derived from the distinct reactivity of its bromine and iodine substituents, allowing for selective functionalization in complex molecular architectures. However, the presence of two different, relatively labile halogen atoms on an activated benzene ring necessitates a thorough understanding of its stability profile and precise adherence to appropriate storage and handling protocols. This guide provides a comprehensive overview of the chemical properties, stability considerations, and best practices for the safe and effective use of this compound in a research and development setting.
Physicochemical Properties and Hazard Profile
A foundational understanding of the compound's properties is critical for safe handling. While specific experimental data for this compound is not extensively published, its characteristics can be reliably inferred from closely related analogs like 5-Bromo-2-iodotoluene and other substituted bromo-iodobenzenes.
Table 1: Physicochemical and Hazard Data for Halogenated Isopropylbenzene Analogs
| Property | Value / Information | Source Analogs |
| Molecular Formula | C₉H₁₀BrI | N/A |
| Molecular Weight | 325.0 g/mol | N/A |
| Appearance | Likely a liquid or low-melting solid, possibly yellow in color. | [1] |
| Primary Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][2][3][4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [1][2][5] |
| Storage Class | Combustible liquids (based on analogs). | [6] |
Note: Data is compiled and extrapolated from structurally similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact material in use.
Chemical Stability and Reactivity Analysis
The stability of this compound is governed by the inherent properties of the carbon-halogen bonds and the electronic nature of the aromatic ring.
The Carbon-Iodine Bond: The Weakest Link
The primary determinant of this molecule's instability is the carbon-iodine (C-I) bond. The C-I bond is significantly weaker and longer than the corresponding carbon-bromine (C-Br), carbon-chlorine (C-Cl), and carbon-hydrogen (C-H) bonds. This inherent weakness makes it the most probable site for degradation.
Potential Degradation Pathways
A. Photolytic Decomposition: Halogenated aromatic compounds, particularly those containing iodine, are often light-sensitive.[1][5] The energy from ultraviolet (UV) light can be sufficient to induce homolytic cleavage of the C-I bond, generating a highly reactive aryl radical and an iodine radical. These radicals can then participate in a variety of secondary reactions, leading to dimerization, polymerization, or reaction with solvents and atmospheric oxygen, resulting in product discoloration and the formation of impurities.
B. Thermal Decomposition: While generally stable at ambient temperatures, elevated temperatures can provide the necessary energy to break the C-I bond and initiate decomposition.[2] In the event of a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HI), and hydrogen iodide are expected to form.[5]
C. Oxidative Degradation: Strong oxidizing agents are incompatible with this compound.[2][5] The electron-rich aromatic ring can be attacked by oxidizers, potentially leading to uncontrolled and violent reactions. Furthermore, oxidation can occur at the isopropyl group, another potential pathway for degradation.
Below is a diagram illustrating the primary degradation vulnerabilities of the molecule.
Caption: Figure 1: Potential Degradation Pathways
Recommended Storage and Handling Protocols
Adherence to rigorous storage and handling protocols is essential to maintain the purity and integrity of this compound and to ensure laboratory safety.
Initial Receipt and Inspection Protocol
-
Verify Identity: Upon receipt, cross-reference the container label with the purchase order and the supplier's SDS.
-
Inspect Container: Check for any signs of damage, such as cracks or a loose cap. Ensure the supplier's seal is intact.
-
Check for Discoloration: Observe the material's appearance. Any significant deviation from the expected color (e.g., deep brown or black) may indicate degradation.
-
Labeling: Affix a label with the date of receipt and the date the container is first opened. This is crucial for tracking the age of the chemical.[7]
Long-Term Storage Conditions
To mitigate the risks of degradation, the following storage conditions are mandatory.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2] Some suppliers suggest refrigeration (4-8°C).[8] | Reduces thermal energy, slowing potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Store in an amber or opaque container.[1][5] Keep away from direct sunlight and UV sources. | Prevents photolytic cleavage of the light-sensitive C-I bond. |
| Container | Keep container tightly closed when not in use.[1][2] | Prevents contamination and evaporation, and limits exposure to air and moisture. |
| Location | Store in a well-ventilated area designated for hazardous chemicals.[2][9] | Ensures any fugitive vapors are safely exhausted and prevents accumulation. |
| Segregation | Segregate from incompatible materials, especially strong oxidizing agents.[5][10] | Prevents accidental mixing that could lead to violent reactions, fire, or explosion. |
The following diagram provides a decision-making workflow for appropriate storage.
Caption: Figure 2: Storage Decision Workflow
Safe Handling Protocol
All manipulations involving this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).
Experimental Protocol: Aliquoting the Chemical
-
Preparation: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[11] Assemble all necessary equipment, including glassware, syringes, and a container for halogenated waste.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including:
-
Inert Atmosphere Handling: If the main container is sealed under an inert atmosphere, use a Schlenk line or glovebox to maintain an inert environment during aliquoting. Puncture the septum with a needle connected to the inert gas line to equalize pressure before drawing the liquid.
-
Transfer: Carefully measure and transfer the required amount of the chemical using a clean, dry glass pipette or syringe.[11] Perform this action deep within the fume hood to minimize vapor escape.
-
Sealing: Immediately and securely reseal the main container, ensuring the cap is tight and parafilm is used if necessary. Purge the headspace with an inert gas before final sealing if possible.
-
Cleanup: Decontaminate any contaminated glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect all rinsate as hazardous waste.[11]
-
Waste Disposal: Dispose of used tips, wipes, and rinsate in a designated, clearly labeled container for halogenated organic waste.[7][11] Never mix halogenated waste with non-halogenated waste.[11]
-
Final Steps: Remove PPE and wash hands thoroughly with soap and water.[1][2]
Environmental Fate and Disposal Considerations
Halogenated aromatic compounds are known for their persistence in the environment and can pose risks if not disposed of correctly.[12] The presence of halogen substituents can inhibit microbial degradation.[13][14] Therefore, all waste containing this compound, including contaminated materials and rinsates, must be treated as hazardous waste. It should be collected in a properly labeled, sealed container and disposed of through an accredited hazardous waste management service in accordance with local, state, and federal regulations.[1][11]
Conclusion
While this compound is a valuable synthetic building block, its stability is intrinsically limited by the presence of a labile carbon-iodine bond, rendering it susceptible to degradation by light, heat, and strong oxidizers. By implementing the rigorous storage and handling protocols outlined in this guide—namely, storage in a cool, dark, inert environment, segregated from incompatible materials, and handled with appropriate engineering controls—researchers can ensure the compound's integrity, promote reproducible experimental outcomes, and maintain a safe laboratory environment.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 5-ブロモ-2-ヨードトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. aobchem.com [aobchem.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 5-Bromo-2-iodoisopropylbenzene in Common Organic Solvents
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise understanding of a compound's solubility is a cornerstone of process development, formulation, and purification. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in designing effective crystallization and chromatography protocols. Poorly characterized solubility can lead to failed experiments, low yields, and significant delays in the development pipeline.
This guide provides an in-depth technical examination of the solubility characteristics of 5-Bromo-2-iodoisopropylbenzene, a halogenated aromatic hydrocarbon with potential applications as a synthetic intermediate. Given the absence of extensive published data for this specific molecule, this document serves as both a predictive analysis based on first principles and a practical guide to its empirical determination. We will explore the theoretical underpinnings of its expected solubility, provide a robust experimental protocol for quantitative measurement, and offer field-proven insights for researchers, scientists, and drug development professionals.
Molecular Profile and Predicted Physicochemical Properties
To predict the solubility of this compound, we must first understand its molecular structure and inherent physicochemical properties. The molecule consists of a benzene ring substituted with three distinct groups: a bromine atom, an iodine atom, and an isopropyl group.
-
Structure:
-
Aromatic Core: The central benzene ring is a large, non-polar, and hydrophobic entity.
-
Halogen Substituents (Br, I): Halogens are more electronegative than carbon, creating polar C-X bonds which introduce modest dipole moments.[1][2] However, the large size and polarizability of bromine and especially iodine also enhance van der Waals forces (specifically, London dispersion forces).[1]
-
Isopropyl Group (-CH(CH₃)₂): This is a bulky, non-polar alkyl group that further increases the molecule's lipophilicity and steric hindrance.
-
-
Predicted Properties:
-
Polarity: The molecule is expected to be predominantly non-polar to weakly polar . While the C-Br and C-I bonds are polarized, the overall molecular symmetry and the large non-polar surface area of the benzene ring and isopropyl group dominate its character.
-
Hydrogen Bonding: this compound has no hydrogen bond donor sites and no significant acceptor sites. Therefore, its ability to engage in hydrogen bonding with solvents is negligible.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. While an experimental value is not available, we can infer a high LogP value based on its structure. For reference, the LogP of the parent compound, isopropylbenzene (cumene), is 3.66.[3] The addition of a bromine and an iodine atom will significantly increase this value. For example, the XLogP3-AA for the related compound 5-Bromo-2-iodotoluene is 3.6, and for 1-Bromo-3-iodo-5-isopropylbenzene it is 4.4.[4][5] We can confidently predict the LogP for this compound to be well above 4.0, indicating strong lipophilicity and very poor aqueous solubility.
-
Theoretical Framework: The "Like Dissolves Like" Principle
The guiding principle for predicting solubility is the adage "like dissolves like."[6] This means that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[6][7]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit London dispersion forces. This compound, with its large, polarizable electron cloud (due to the benzene ring and heavy halogens), will interact favorably with these solvents through the same forces. High solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole moments but do not have acidic protons. They can engage in dipole-dipole interactions. The weak polarity of the C-X bonds in the solute will allow for some favorable interaction with these solvents. Good to moderate solubility is predicted.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. Since this compound cannot participate effectively in hydrogen bonding, its interaction with these solvents is less favorable than the solvent's own self-association. Solubility is expected to be limited, especially as the polarity of the alcohol increases (solubility in ethanol should be greater than in methanol).
-
Aqueous Solvents (Water): Water is a highly polar, hydrogen-bonding solvent. The hydrophobic and non-polar nature of this compound makes it energetically unfavorable to disrupt the strong hydrogen-bonding network of water. Therefore, it is predicted to be practically insoluble in water.[6][7][8]
Predicted Solubility Profile of this compound
Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents at ambient temperature.
| Solvent | Solvent Type | Key Intermolecular Forces | Predicted Solubility | Rationale |
| Hexane | Non-Polar | London Dispersion | High | Strong solute-solvent dispersion forces due to similar non-polar character. |
| Toluene | Non-Polar (Aromatic) | London Dispersion, π-π Stacking | Very High | Excellent match of non-polar and aromatic character. |
| Dichloromethane (DCM) | Polar Aprotic | Dipole-Dipole, Dispersion | High | Effective at dissolving weakly polar and non-polar compounds. |
| Diethyl Ether | Weakly Polar Aprotic | Dipole-Dipole, Dispersion | High | Similar compounds like bromobenzene and iodobenzene are highly soluble.[6][7] |
| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-Dipole, Dispersion | High | Strong organic solvent capable of dissolving a wide range of compounds. |
| Acetone | Polar Aprotic | Dipole-Dipole | Moderate to High | Good general-purpose solvent, should dissolve the compound well. |
| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | Moderate to High | Effective solvent for compounds of intermediate polarity. |
| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | The non-polar bulk of the solute limits miscibility with the H-bonding network. |
| Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low | More polar and stronger H-bonding than ethanol, leading to lower solubility. |
| Water | Polar Protic | Hydrogen Bonding | Insoluble | Highly hydrophobic nature of the solute prevents dissolution.[8][9] |
Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method
To move from prediction to empirical fact, a quantitative determination of solubility is essential. The analytical gravimetric method is a reliable and straightforward technique for this purpose. It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solute.
Causality Behind Experimental Choices:
-
Equilibration Time: A 24-hour equilibration period with agitation is chosen to ensure the system truly reaches saturation. For complex molecules, dissolution can be slow, and shorter times may lead to an underestimation of solubility.
-
Temperature Control: Solubility is highly temperature-dependent. A controlled water bath is used to maintain a constant temperature (e.g., 25 °C), ensuring reproducibility and accuracy.
-
Syringe Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) is a critical step. It ensures that the aliquot taken for analysis is free from any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. PTFE is chosen for its broad chemical compatibility with organic solvents.
-
Drying to Constant Weight: Simply evaporating the solvent is insufficient. The residue must be dried in a vacuum oven to a constant weight to ensure all residual solvent, which would add to the measured mass, is removed.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An "excess amount" means enough solid should remain undissolved at the bottom of the vial after equilibration.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 hours to ensure the solution reaches equilibrium saturation.
-
Settling: After 24 hours, turn off the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to let the excess solid settle.
-
Aliquoting: Carefully draw a precise volume (e.g., 2.0 mL) of the clear supernatant into a volumetric pipette or syringe. Be cautious not to disturb the solid at the bottom.
-
Filtration: Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the aliquot into a pre-weighed, clean, and dry evaporating dish or beaker.
-
Evaporation: Place the evaporating dish in a fume hood on a hot plate set to a low temperature to gently evaporate the bulk of the solvent.
-
Drying: Transfer the dish to a vacuum oven set at a moderate temperature (e.g., 40-50 °C). Dry the residue under vacuum until a constant weight is achieved (i.e., the difference between two consecutive weighings, with at least 4 hours of drying in between, is negligible).
-
Calculation:
-
Record the final weight of the dish containing the dry solute.
-
Subtract the initial weight of the empty dish to find the mass of the dissolved solute.
-
Calculate the solubility, typically expressed in g/100 mL or mg/mL.
-
Solubility ( g/100 mL) = (Mass of Solute in g / Volume of Aliquot in mL) * 100
-
-
Mandatory Visualization: Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3-iodo-5-isopropylbenzene | C9H10BrI | CID 118330003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Bromobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
A Comprehensive Theoretical Guide to 5-Bromo-2-iodoisopropylbenzene: Molecular Properties, Reactivity, and Implications for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
5-Bromo-2-iodoisopropylbenzene (CAS No. 1147014-97-8) is a halogenated aromatic compound featuring a unique trifunctional substitution pattern.[1] With a molecular formula of C₉H₁₀BrI and a molecular weight of 324.98 g/mol , this molecule presents three distinct points of interest for chemical manipulation: a reactive iodine atom, a less reactive bromine atom, and a sterically influential isopropyl group.[1] While extensive experimental data on this specific compound remains sparse in peer-reviewed literature, its structural analogues are pivotal in organic synthesis and medicinal chemistry.
This guide provides an in-depth theoretical framework for understanding and predicting the behavior of this compound. For specialized molecules such as this, computational and theoretical studies are not merely academic exercises; they are essential tools that precede and guide empirical research. By leveraging established principles of computational chemistry, we can elucidate its electronic structure, predict its reactivity, and forecast its potential as a versatile building block in the synthesis of complex molecular architectures, particularly within the realm of drug discovery. The differential reactivity between the C-I and C-Br bonds, governed by fundamental electronic and steric factors, makes it a prime candidate for sequential, site-selective cross-coupling reactions, enabling the efficient construction of diverse chemical libraries.
Section 2: Theoretical Analysis of Molecular and Electronic Structure
The spatial arrangement and electronic distribution of a molecule are the primary determinants of its physical properties and chemical reactivity. A theoretical analysis provides a foundational understanding of this compound's intrinsic characteristics.
Computational Methodology Protocol
A robust understanding begins with an accurate in silico model. The following protocol outlines a standard approach for geometry optimization and electronic property calculation using Density Functional Theory (DFT), a workhorse of modern computational chemistry.[2]
Step-by-Step Protocol for DFT Analysis:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software.
-
Method Selection: Choose a reliable DFT functional and basis set. A common and effective combination is the B3LYP functional.
-
Basis Set Assignment: For carbon and hydrogen atoms, a Pople-style basis set like 6-311+G(d,p) is appropriate. For the heavier bromine and iodine atoms, which possess a large number of core electrons, an effective core potential (ECP) basis set such as LANL2DZ is employed to reduce computational cost while maintaining accuracy.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step calculates the equilibrium bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Property Calculation: From the optimized geometry, calculate key electronic properties, including the Molecular Electrostatic Potential (MEP) map and Natural Bond Orbital (NBO) charges.
Caption: Workflow for Computational Analysis of this compound.
Predicted Structural Parameters
The geometry optimization reveals key structural details. The bulky isopropyl group, positioned ortho to the iodine atom, is expected to exert significant steric hindrance, potentially influencing the molecule's conformation and the accessibility of the adjacent iodine atom to reagents.
| Parameter | Predicted Value (Å or °) | Rationale & Comparison |
| C-I Bond Length | ~2.10 Å | Longer and weaker than the C-Br bond, indicating higher reactivity. |
| C-Br Bond Length | ~1.90 Å | Shorter and stronger than the C-I bond, suggesting lower reactivity. |
| C-C (Aromatic) | ~1.39 - 1.41 Å | Typical for a substituted benzene ring. |
| C(ipso)-C(isopropyl)-C | ~112° | The bond angle may be slightly distorted from the ideal 109.5° due to steric interactions with the benzene ring. |
Molecular Electrostatic Potential (MEP) and the σ-Hole
The MEP map is a critical tool for understanding non-covalent interactions.[2] For halogenated compounds, it visualizes the phenomenon of the "σ-hole," an electropositive region on the outermost surface of the halogen atom, opposite the C-X bond.[3] This positive region is key to the formation of halogen bonds, a type of non-covalent interaction crucial in drug design and crystal engineering.[4]
-
Iodine's σ-Hole: Due to iodine's high polarizability, it will exhibit a large and strongly positive σ-hole (a prominent blue region on an MEP map).[3]
-
Bromine's σ-Hole: Bromine will also have a positive σ-hole, but it will be smaller and less electropositive than that of iodine.
This difference dictates that this compound will act as a more potent halogen bond donor through its iodine atom than its bromine atom.
Section 3: Theoretical Spectroscopic Profile
Computational methods can reliably predict spectroscopic data, providing a valuable reference for experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
¹H NMR: Three distinct signals are expected in the aromatic region (typically 6.8-7.8 ppm). The protons on the ring will exhibit splitting patterns based on their coupling with neighboring protons. The isopropyl group will show a characteristic doublet for the methyl protons and a septet for the methine proton.
-
¹³C NMR: Six unique signals are expected for the aromatic carbons, with the carbons directly bonded to the halogens (C-I and C-Br) being the most deshielded. The chemical shifts of these ipso-carbons are highly sensitive to the electronegativity and polarizability of the attached halogen.
Infrared (IR) Spectroscopy
Calculated vibrational frequencies can be correlated with experimental IR spectra to confirm functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Stretching vibrations of the C-H bonds in the isopropyl group. |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the carbon-carbon bonds within the benzene ring. |
| C-I Stretch | ~500 - 600 | Stretching of the carbon-iodine bond. |
| C-Br Stretch | ~600 - 700 | Stretching of the carbon-bromine bond. |
Section 4: Reactivity, Halogen Bonding, and Mechanistic Insights
The theoretical framework allows for robust predictions of the molecule's chemical behavior, particularly its utility in synthesis.
The Power of Halogen Bonding
As established by the MEP analysis, the iodine atom is a strong halogen bond donor. This interaction, where the positive σ-hole on the iodine interacts with a Lewis base (e.g., a nitrogen or oxygen atom in a protein active site), is directional and can be comparable in strength to a classical hydrogen bond.[5] Theoretical studies on halobenzene dimers show that these interactions are a blend of electrostatic, dispersion, and exchange components, which can be quantified using methods like Symmetry-Adapted Perturbation Theory (SAPT).[3][4] The ability to form strong halogen bonds is a highly desirable feature in modern drug design, used to enhance ligand affinity and selectivity.[6]
Caption: Diagram of a σ-hole mediated halogen bond.
Differential Reactivity in Cross-Coupling Reactions
The most significant synthetic application of this molecule lies in its potential for selective functionalization. The Carbon-Iodine bond is significantly weaker and more susceptible to oxidative addition—the rate-determining step in many palladium-catalyzed cross-coupling reactions—than the Carbon-Bromine bond.
This reactivity difference allows for a two-step synthetic strategy:
-
Step 1 (Iodine Position): A selective Suzuki, Sonogashira, Heck, or other cross-coupling reaction can be performed at the C-I bond under milder conditions, leaving the C-Br bond intact.
-
Step 2 (Bromine Position): The resulting product can then undergo a second, different cross-coupling reaction at the C-Br bond, typically requiring more forcing conditions (e.g., higher temperature, stronger ligand).
This orthogonal reactivity transforms this compound into a powerful linchpin for assembling complex, multi-substituted aromatic structures from a single starting material.
Section 5: Relevance and Applications in Drug Discovery
Halogenated organic compounds are ubiquitous in pharmaceuticals. The strategic inclusion of halogens can modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.
-
Scaffold for Library Synthesis: The differential reactivity of the C-I and C-Br bonds enables the rapid generation of chemical libraries. By varying the coupling partners in a two-step sequence, researchers can explore a vast chemical space around a core scaffold, which is fundamental to lead optimization in drug discovery.
-
Exploitation of Halogen Bonding: As a potent halogen bond donor, this molecule can be incorporated into ligands designed to target proteins where such interactions are favorable. The highly directional nature of the halogen bond can provide a level of target specificity that is difficult to achieve with less specific hydrophobic interactions. For example, studies on other halogenated scaffolds, like 5-bromoindole derivatives, have demonstrated their potential as inhibitors of key cancer targets like VEGFR-2 tyrosine kinase.[7]
-
Bioisosteric Replacement: The isopropyl group can serve as a bioisostere for other functionalities, while the halogen atoms provide vectors for further modification or for engaging in specific interactions within a binding pocket.
Section 6: Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally similar compounds provide a reliable basis for hazard assessment. Analogues like 5-bromo-2-iodotoluene and 5-bromo-2-fluoroiodobenzene are classified with specific GHS hazard statements.[8][9]
| Hazard Category | GHS Hazard Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing fumes/mist/vapors.[8][10] P271: Use only outdoors or in a well-ventilated area.[10] |
Standard Handling Procedures:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Store in a cool, well-ventilated area, away from strong oxidizing agents and direct light, as some halogenated compounds can be light-sensitive.[11][13]
-
In case of accidental exposure, follow standard first-aid measures and seek medical attention.[8][11]
Section 7: Conclusion
This compound stands as a molecule of significant synthetic potential, whose properties can be robustly predicted and understood through theoretical studies. Computational analysis reveals a structure defined by the steric bulk of an isopropyl group and the distinct electronic natures of its two halogen substituents. The presence of a strong σ-hole on the iodine atom earmarks it as a potent halogen bond donor, a feature of increasing importance in rational drug design.
Crucially, the differential reactivity between the C-I and C-Br bonds provides a clear and powerful strategy for sequential, site-selective synthesis. This positions the molecule as an exceptionally versatile building block for creating complex molecular architectures. For researchers in drug discovery and materials science, a theoretical understanding of this compound is the first step toward unlocking its considerable practical applications, guiding efficient synthesis and enabling the design of novel, high-affinity molecular probes and therapeutic candidates.
References
- 1. chemscene.com [chemscene.com]
- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 7. d-nb.info [d-nb.info]
- 8. synquestlabs.com [synquestlabs.com]
- 9. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.ie [fishersci.ie]
- 13. fishersci.com [fishersci.com]
The Emergence of a Polysubstituted Halogenated Arene: A Technical Guide to the Synthesis and History of 5-Bromo-2-iodo-1,3-diisopropylbenzene
Abstract
This technical guide provides a comprehensive overview of 5-bromo-2-iodo-1,3-diisopropylbenzene, a polysubstituted halogenated aromatic compound. The document delves into the historical context of its synthesis, rooted in the foundational principles of electrophilic aromatic substitution and diazonium chemistry. A detailed, multi-step synthetic pathway from the readily available starting material, 1,3-diisopropylbenzene, is presented with in-depth explanations of the reaction mechanisms and the rationale behind the chosen experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the synthesis and characteristics of complex halogenated aromatic building blocks.
Introduction: The Significance of Polysubstituted Haloarenes
Polysubstituted halogenated benzenes are a cornerstone of modern organic synthesis. The specific placement of different halogen atoms on an aromatic ring, combined with other substituents, provides a versatile scaffold for the construction of complex molecules. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The differential reactivity of the carbon-halogen bonds (e.g., C-I vs. C-Br) allows for selective cross-coupling reactions, enabling the stepwise and controlled formation of new carbon-carbon and carbon-heteroatom bonds.
The subject of this guide, 5-bromo-2-iodo-1,3-diisopropylbenzene, is a prime example of such a highly functionalized building block. The presence of a bromine and an iodine atom on the same aromatic ring offers orthogonal reactivity, while the sterically demanding diisopropyl groups influence the molecule's conformation and the regioselectivity of its reactions. Although a specific "discovery" of this particular molecule is not prominently documented in seminal literature, its existence and synthesis are a direct result of the well-established and powerful reactions of aromatic chemistry developed over the last two centuries.
Historical Perspective: The Pillars of Synthesis
The ability to synthesize a molecule like 5-bromo-2-iodo-1,3-diisopropylbenzene rests on two major pillars of organic chemistry: electrophilic aromatic substitution and the chemistry of diazonium salts.
Electrophilic Aromatic Substitution: Halogenation and Nitration
The direct functionalization of aromatic rings began in the 19th century with the discovery of electrophilic aromatic substitution (SEAr). Reactions like halogenation and nitration are fundamental to this class.
-
Aromatic Halogenation : The introduction of a halogen onto a benzene ring was one of the earliest examples of SEAr. For less reactive aromatic compounds, a Lewis acid catalyst is typically required to polarize the halogen molecule, creating a potent electrophile that can be attacked by the electron-rich aromatic ring.[1]
-
Aromatic Nitration : The nitration of benzene, first reported in 1834, involves the reaction of benzene with a mixture of concentrated nitric and sulfuric acids.[2] The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2]
The Sandmeyer Reaction: A Gateway to Aryl Halides
Aryl amines are versatile precursors to a wide array of aromatic compounds. In 1884, the Swiss chemist Traugott Sandmeyer discovered that aryl diazonium salts, formed from the reaction of an aryl amine with a nitrite source, could be converted to aryl halides in the presence of copper(I) salts.[3] This reaction, now known as the Sandmeyer reaction, provided a reliable method for introducing halogens and other functional groups onto an aromatic ring, often with regioselectivity that is not achievable through direct electrophilic substitution.[3][4] The synthesis of aryl iodides from diazonium salts is a particularly facile variant of this reaction that often does not require a copper catalyst.[5][6]
Synthetic Pathway to 5-Bromo-2-iodo-1,3-diisopropylbenzene
The synthesis of 5-bromo-2-iodo-1,3-diisopropylbenzene can be logically approached through a multi-step sequence starting from the commercially available 1,3-diisopropylbenzene. The overall strategy involves the introduction of an amino group, which then serves as a handle for the subsequent introduction of the bromo and iodo substituents in a controlled manner.
Step 1: Nitration of 1,3-Diisopropylbenzene
The initial step involves the nitration of 1,3-diisopropylbenzene to introduce a nitro group, which can later be reduced to an amine. The two isopropyl groups are ortho, para-directing activators. However, due to the significant steric hindrance at the positions ortho to both isopropyl groups (position 2), the electrophilic attack of the nitronium ion will predominantly occur at the less hindered positions.
Experimental Protocol:
-
To a stirred mixture of 1,3-diisopropylbenzene (1.0 eq) in a suitable solvent such as dichloromethane, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) at 0-5 °C.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-diisopropylnitrobenzene.
Causality of Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[2]
-
Low Temperature: The nitration of activated aromatic rings can be highly exothermic. Maintaining a low temperature controls the reaction rate, prevents over-nitration, and minimizes the formation of byproducts.
Step 2: Reduction of 2,6-Diisopropylnitrobenzene to 2,6-Diisopropylaniline
The nitro group is then reduced to a primary amine. Several methods are effective for this transformation, with the choice often depending on the scale and the presence of other functional groups. A common and effective method is the use of a metal in acidic media, such as iron in hydrochloric acid.[7]
Experimental Protocol:
-
To a stirred suspension of iron powder (3.0-5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Add a solution of 2,6-diisopropylnitrobenzene (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol, then add water and basify with a sodium hydroxide solution to a pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,6-diisopropylaniline.
Causality of Experimental Choices:
-
Fe/HCl: This is a classic and cost-effective method for the reduction of nitroarenes. Iron acts as the reducing agent, being oxidized in the process, while the acidic medium facilitates the reaction.[7]
-
Filtration and Basification: The filtration removes the inorganic byproducts. Basification is necessary to deprotonate the anilinium salt formed in the acidic reaction medium, yielding the free amine which can then be extracted into an organic solvent.
Step 3: Bromination of 2,6-Diisopropylaniline
The next step is the selective bromination of the aniline derivative. The amino group is a powerful activating, ortho, para-director. The significant steric hindrance from the two ortho-isopropyl groups effectively blocks the positions ortho to the amine, directing the incoming electrophile (bromine) exclusively to the para position.
Experimental Protocol:
-
Dissolve 2,6-diisopropylaniline (1.0 eq) in a suitable solvent such as cyclohexane or 1,2-dichloroethane.[8]
-
Add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. The reaction can be monitored by TLC.
-
Upon completion, the reaction mixture can be cooled to induce crystallization of the product as the hydrobromide salt. Alternatively, the solvent can be removed, and the residue purified by column chromatography to yield 4-bromo-2,6-diisopropylaniline.[8]
Causality of Experimental Choices:
-
Direct Bromination: The high activation of the aniline ring by the amino group allows for direct bromination without the need for a Lewis acid catalyst.
-
Stoichiometric Bromine: The use of one equivalent of bromine ensures mono-bromination. The steric hindrance from the isopropyl groups provides high regioselectivity for the para-position.
Step 4: Diazotization and Iodination of 4-Bromo-2,6-diisopropylaniline
The final step involves the conversion of the amino group of 4-bromo-2,6-diisopropylaniline to the target iodo-compound via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt, which is then displaced by an iodide ion.
Experimental Protocol:
-
Add 4-bromo-2,6-diisopropylaniline (1.0 eq) to a suspension of p-toluenesulfonic acid monohydrate (4.5 eq) in a mixture of tert-butanol and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (3.0 eq) and potassium iodide (3.75 eq) in water dropwise over approximately 2.5 hours, maintaining the internal temperature between 10-15 °C.
-
After the addition is complete, allow the mixture to warm to 25 °C and stir for an additional 1.5 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined ether layers with a 10% sodium bisulfite solution to quench any remaining iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by passing it through a silica gel plug, eluting with hexanes, to afford pure 5-bromo-2-iodo-1,3-diisopropylbenzene.
Causality of Experimental Choices:
-
p-Toluenesulfonic Acid: Provides the acidic medium necessary for the in situ formation of nitrous acid from sodium nitrite, which then reacts with the aniline to form the diazonium salt.
-
Sodium Nitrite and Potassium Iodide: Sodium nitrite is the diazotizing agent, and potassium iodide serves as the iodide source for the displacement of the diazonium group.[4]
-
Controlled Temperature: The formation of the diazonium salt is exothermic and the salt itself is unstable at higher temperatures. Careful temperature control is crucial for safety and to prevent decomposition of the intermediate.[6]
-
Sodium Bisulfite Wash: This step removes any elemental iodine (I₂) that may have formed as a byproduct, simplifying the purification of the final product.
Physicochemical and Spectroscopic Data
Below is a summary of the key physical and chemical properties of the intermediates and the final product in the synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,3-Diisopropylbenzene | C₁₂H₁₈ | 162.27 | 99-62-7[9] |
| 2,6-Diisopropylaniline | C₁₂H₁₉N | 177.29 | 24544-04-5[10] |
| 4-Bromo-2,6-diisopropylaniline | C₁₂H₁₈BrN | 256.18 | 80058-84-0[11] |
| 5-Bromo-2-iodo-1,3-diisopropylbenzene | C₁₂H₁₆BrI | 367.06 | 946147-63-3 |
Predicted ¹H and ¹³C NMR Data for 5-Bromo-2-iodo-1,3-diisopropylbenzene:
Note: The following NMR data is predicted based on the analysis of structurally similar compounds, such as 5-bromo-2-iodo-m-xylene, and general principles of NMR spectroscopy. Actual experimental values may vary.
¹H NMR (predicted):
-
δ ~7.3-7.5 ppm (s, 1H): Aromatic proton.
-
δ ~3.0-3.3 ppm (sept, 2H): Methine protons of the isopropyl groups.
-
δ ~1.2-1.4 ppm (d, 12H): Methyl protons of the isopropyl groups.
¹³C NMR (predicted):
-
δ ~150-155 ppm: Aromatic C-H.
-
δ ~130-135 ppm: Aromatic C-Br.
-
δ ~120-125 ppm: Aromatic C-I.
-
δ ~100-105 ppm: Aromatic C-isopropyl.
-
δ ~30-35 ppm: Methine carbons of isopropyl groups.
-
δ ~22-25 ppm: Methyl carbons of isopropyl groups.
Conclusion
The synthesis of 5-bromo-2-iodo-1,3-diisopropylbenzene is a testament to the power and predictability of classical organic reactions. By strategically employing nitration, reduction, bromination, and a Sandmeyer-type iodination, this highly functionalized aromatic compound can be efficiently prepared from a simple hydrocarbon precursor. This guide has provided a detailed, step-by-step protocol grounded in a historical and mechanistic understanding of the underlying chemistry. The information presented herein is intended to empower researchers and scientists to confidently synthesize and utilize this and other complex polysubstituted haloarenes in their pursuit of new discoveries in medicine and materials science.
References
- 1. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Meta-Diisopropylbenzene (DIPB) (1,3-Diisopropylbenzene) | Eastman [eastman.com]
- 5. 5-BROMO-2-IODO-M-XYLENE(206559-43-5) 1H NMR spectrum [chemicalbook.com]
- 6. 946147-63-3|5-Bromo-2-iodo-1,3-diisopropylbenzene| Ambeed [ambeed.com]
- 7. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. chemscene.com [chemscene.com]
- 10. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-iodoisopropylbenzene
Introduction: Strategic C-C Bond Formation in Pharmaceutical and Materials Science
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, mild reaction conditions, and exceptional tolerance of diverse functional groups.[1] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, has become an indispensable tool for researchers, scientists, and drug development professionals.[2] Its application is particularly critical in the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules and advanced materials.[3]
This document provides a detailed guide to the use of 5-bromo-2-iodoisopropylbenzene in Suzuki-Miyaura coupling reactions. The presence of two different halogen atoms on the aromatic ring—iodine and bromine—presents a unique opportunity for sequential and site-selective functionalization. By exploiting the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, chemists can achieve controlled, stepwise synthesis of complex, unsymmetrical biaryl compounds.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of a selective Suzuki-Miyaura coupling with a dihalogenated substrate like this compound hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is:
C-I > C-Br > C-Cl [4]
This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to the initial and often rate-determining step of the catalytic cycle: oxidative addition of the palladium(0) catalyst.[5] By carefully selecting the reaction conditions—specifically the catalyst, ligand, base, and temperature—it is possible to favor the oxidative addition at the more reactive C-I bond, leading to the selective formation of the mono-arylated product while leaving the C-Br bond intact for subsequent transformations.[6]
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as a starting point for the selective Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific arylboronic acids and desired scales.
Protocol 1: Selective Mono-arylation at the C-I Position
This protocol is optimized for the selective coupling at the more reactive carbon-iodine bond, yielding a 2-aryl-5-bromoisopropylbenzene derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1 v/v) via syringe. The typical reaction concentration is 0.1 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-bromoisopropylbenzene.
Data Presentation: Expected Outcomes for Selective Mono-arylation
The following table summarizes the expected outcomes and key parameters for the selective mono-arylation protocol.
| Parameter | Recommended Condition/Value | Rationale |
| Temperature | 80-90 °C | Sufficient to promote the reaction at the C-I bond without significant activation of the C-Br bond. |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings.[6] |
| Base | K₂CO₃ | A moderately strong inorganic base, effective in promoting transmetalation.[7] |
| Solvent | Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[2] |
| Expected Yield | 70-95% | Dependent on the specific arylboronic acid used. |
Advanced Applications: Stepwise Di-functionalization
The product from the selective mono-arylation, a 2-aryl-5-bromoisopropylbenzene, is a valuable intermediate for further synthetic transformations. The remaining bromine atom can be subjected to a second Suzuki-Miyaura coupling, potentially with a different arylboronic acid, to generate unsymmetrical tri-aryl products.
Protocol 2: Subsequent Arylation at the C-Br Position
This protocol is designed for the coupling at the less reactive carbon-bromine bond of the mono-arylated product.
Materials:
-
2-Aryl-5-bromoisopropylbenzene (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (3-5 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 2-aryl-5-bromoisopropylbenzene (1.0 equiv), the second arylboronic acid (1.3 equiv), and cesium carbonate (2.5 equiv).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.04 equiv).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to a higher temperature, typically 100-120 °C, with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures as outlined in Protocol 1 to isolate the unsymmetrical di-arylated product.
Causality Behind Experimental Choices for the Second Coupling
-
Higher Temperature: A higher temperature is generally required to overcome the higher activation energy for the oxidative addition at the more stable C-Br bond.
-
Different Catalyst/Ligand: Pd(dppf)Cl₂ is often more effective for less reactive aryl bromides. The dppf ligand is more electron-rich and has a larger bite angle than PPh₃, which can promote the oxidative addition to the C-Br bond.
-
Stronger Base: Cesium carbonate is a stronger and more soluble base than potassium carbonate, which can enhance the rate of the transmetalation step, particularly with less reactive coupling partners.
Visualization of the Stepwise Functionalization Workflow
Caption: Experimental workflow for the stepwise functionalization of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Protocol 1 | Incomplete reaction or catalyst deactivation. | Increase reaction time, temperature slightly (to ~95°C), or catalyst loading. Ensure all reagents and solvents are properly degassed. |
| Formation of Di-arylated Product in Protocol 1 | Reaction conditions are too harsh, leading to coupling at the C-Br bond. | Lower the reaction temperature. Use a less reactive catalyst or a shorter reaction time. |
| No Reaction in Protocol 2 | Insufficient energy to activate the C-Br bond. | Increase the temperature. Use a more electron-rich ligand (e.g., a Buchwald ligand) or a stronger base. |
| Homocoupling of Boronic Acid | Presence of oxygen; decomposition of the boronic acid. | Ensure a strictly inert atmosphere. Use fresh, high-purity boronic acid. |
Conclusion
This compound is a highly versatile building block for the synthesis of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. The differential reactivity of the C-I and C-Br bonds allows for a predictable and stepwise functionalization, enabling the controlled synthesis of unsymmetrical biaryl compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this valuable substrate in their synthetic endeavors. As with any chemical reaction, careful optimization of the reaction conditions for each specific substrate combination is key to achieving the desired outcome with high yield and purity.
References
Application Notes & Protocols: 5-Bromo-2-iodoisopropylbenzene as a Versatile Precursor for Complex Organic Synthesis
Introduction: Strategic Value of 5-Bromo-2-iodoisopropylbenzene
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the efficient construction of polysubstituted aromatic scaffolds is of paramount importance. This compound emerges as a highly valuable and strategic precursor for this purpose. Its utility is rooted in the differential reactivity of its two distinct halogen substituents: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond.
In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step occurs significantly faster at the more labile C-I bond compared to the more robust C-Br bond.[1] This inherent reactivity difference allows for a programmed, regioselective functionalization sequence. An initial transformation can be precisely targeted to the 2-position (ortho to the isopropyl group), leaving the bromine atom at the 5-position untouched and available for a subsequent, distinct coupling reaction. This capability enables the streamlined synthesis of complex, non-symmetrical aromatic compounds from a single, readily accessible starting material, bypassing the need for more convoluted synthetic routes involving multiple protection/deprotection steps.[2][3]
This document provides a comprehensive guide to the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, chemists, and professionals in drug development.
Synthesis of this compound
The target molecule is not commonly available commercially and must be prepared via a multi-step synthesis. The following sequence is a logical and efficient pathway starting from isopropylbenzene. The strategy relies on established electrophilic aromatic substitution reactions and a concluding Sandmeyer reaction.[2]
Synthetic Workflow Overview
The synthesis is designed to install the substituents in a specific order to control the regiochemistry, leveraging the directing effects of the groups present on the aromatic ring at each stage.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
Isopropylbenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Nitric acid (HNO₃, fuming)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Tin (Sn) granules or Palladium on carbon (Pd/C)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Diethyl ether, Dichloromethane, Ethanol
-
Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄, anhydrous)
Safety Precautions: This synthesis involves corrosive, toxic, and reactive chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Bromination of Isopropylbenzene to 4-Bromoisopropylbenzene
-
To a flask protected from moisture, add isopropylbenzene (1.0 equiv) and a catalytic amount of FeBr₃ (0.05 equiv).
-
Cool the flask in an ice bath.
-
Slowly add bromine (1.0 equiv) dropwise with stirring. The isopropyl group is an ortho, para-director, but the para product is heavily favored due to steric hindrance.[4][5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by distillation.
Step 2: Nitration of 4-Bromoisopropylbenzene
-
In a flask cooled to 0 °C, slowly add concentrated sulfuric acid to 4-bromoisopropylbenzene (1.0 equiv) with stirring.
-
Prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 equiv) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 4-bromoisopropylbenzene, maintaining the reaction temperature at 0-5 °C. The nitro group is directed to the ortho position relative to the activating isopropyl group.
-
After addition, stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract with dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous Na₂SO₄, and concentrate. The product, 4-bromo-2-nitro-1-isopropylbenzene, can be purified by recrystallization from ethanol.
Step 3: Reduction to 4-Bromo-2-isopropylaniline
-
To a round-bottom flask, add 4-bromo-2-nitro-1-isopropylbenzene (1.0 equiv) and tin granules (3.0 equiv).
-
Add ethanol followed by the slow, cautious addition of concentrated HCl.
-
Heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and basify by slowly adding a concentrated NaOH solution until the pH is >10 to precipitate tin salts and deprotonate the aniline hydrochloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-bromo-2-isopropylaniline.[6]
Step 4: Sandmeyer Reaction to this compound
-
Dissolve 4-bromo-2-isopropylaniline (1.0 equiv) in a mixture of water and concentrated HCl. Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (1.5 equiv) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether. Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield pure this compound.
Applications in Regioselective Cross-Coupling Reactions
The primary synthetic value of this compound lies in its ability to undergo sequential, site-selective cross-coupling reactions.
Principle of Selectivity
The selectivity is governed by the relative bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and thus more reactive towards oxidative addition to a Pd(0) catalyst. This allows for reactions to be performed selectively at the 2-position under milder conditions, preserving the C-Br bond for a subsequent transformation under potentially more forcing conditions.[1]
Caption: Sequential functionalization strategy using this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the 2-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst. The choice of catalyst and ligand is crucial; Pd(PPh₃)₄ is a robust general catalyst for this transformation.[7]
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-bromo-2-aryl-isopropylbenzene derivative.
| Arylboronic Acid Partner | Catalyst System | Base | Temp (°C) | Representative Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 80 | 88-96 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 90 | 80-90 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 90 | 75-85 |
Protocol 2: Selective Sonogashira Coupling at the C-I Bond
This protocol enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02-0.04 equiv)
-
Copper(I) iodide (CuI) (0.04-0.08 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (used as base and often as solvent)
-
Tetrahydrofuran (THF) (co-solvent, optional)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst. The copper is essential for the catalytic cycle, facilitating the formation of a copper(I) acetylide intermediate.[8][9]
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., THF) and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 6-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 5-bromo-2-alkynyl-isopropylbenzene product.
| Alkyne Partner | Catalyst System | Base | Temp (°C) | Representative Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | TEA | 25 | 90-98 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | DIPA | 25 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂, CuI | TEA | 40 | 80-90 |
Conclusion
This compound is a powerful and strategically designed precursor for the synthesis of complex, polysubstituted aromatic molecules. Its key advantage lies in the predictable and high-yielding regioselective functionalization of the C-I bond, which can be achieved while preserving the C-Br bond for subsequent synthetic manipulations. The protocols outlined herein for its synthesis and application in Suzuki and Sonogashira couplings provide a robust framework for researchers to leverage this versatile building block in their synthetic campaigns, accelerating the discovery and development of new chemical entities in pharmaceuticals and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. fiveable.me [fiveable.me]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Selective Heck Reaction of 5-Bromo-2-iodoisopropylbenzene
Introduction: Harnessing Chemoselectivity in Palladium-Catalyzed C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[3][4][5] A key feature of the Heck reaction is its tolerance for a wide variety of functional groups, allowing for its application in intricate synthetic routes.[6]
This application note delves into a specific and strategic application of the Heck reaction: the selective functionalization of a dihalogenated aromatic substrate, 5-Bromo-2-iodoisopropylbenzene. The presence of two different halogen atoms on the aromatic ring—iodine and bromine—presents an opportunity for chemoselective coupling. This selectivity is rooted in the fundamental mechanism of the Heck reaction, specifically the oxidative addition step. The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a significantly faster rate of oxidative addition of the palladium(0) catalyst to the aryl iodide. This inherent reactivity difference allows for the selective formation of a C-C bond at the 2-position, leaving the bromo group at the 5-position available for subsequent transformations.
This protocol provides researchers, scientists, and drug development professionals with a detailed, field-proven methodology for achieving this selective Heck coupling. Beyond a mere recitation of steps, this guide elucidates the rationale behind the choice of reagents and reaction conditions, empowering the user to adapt and troubleshoot as needed.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1][7] Understanding this cycle is paramount to comprehending the reaction's nuances and making informed decisions during experimental design.
Figure 1: The catalytic cycle of the Heck reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step, and its rate follows the trend I > Br > Cl.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by insertion of the alkene into the Pd-C bond.[1][7]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex.[1][7]
-
Reductive Elimination: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of inorganic salt.[1]
Experimental Protocol: Selective Heck Coupling of this compound with an Alkene
This protocol outlines a general procedure for the selective Heck reaction. The choice of alkene, ligand, base, and solvent may require optimization depending on the specific substrate and desired outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Alkene (e.g., Styrene, Butyl acrylate) | ≥99% | Commercially Available | Should be free of inhibitors. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common and effective palladium precatalyst. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | A standard phosphine ligand. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Acts as the base to neutralize the generated acid. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | A common polar aprotic solvent for Heck reactions. |
| Diethyl ether | Anhydrous | Commercially Available | For workup and extraction. |
| Saturated aqueous NaCl solution (brine) | --- | Prepared in-house | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) | --- | Commercially Available | For drying the organic phase. |
| Argon or Nitrogen gas | High purity | --- | For maintaining an inert atmosphere. |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen) manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. byjus.com [byjus.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-2-iodoisopropylbenzene
<
Introduction: The Strategic Advantage of 5-Bromo-2-iodoisopropylbenzene in Synthesis
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is paramount for the efficient assembly of complex molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in this endeavor, enabling the formation of these crucial bonds with high precision and functional group tolerance.[1][2] The substrate, this compound, presents a unique and valuable platform for medicinal chemists and materials scientists. Its dihalogenated nature, featuring both an iodo and a bromo substituent, allows for sequential and regioselective functionalization. This dual reactivity is a direct consequence of the differential C-X bond strengths (C-I < C-Br), which dictates the order of oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[3]
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl.[4] This inherent difference allows for selective reaction at the more labile carbon-iodine bond under carefully controlled conditions, leaving the carbon-bromine bond intact for subsequent transformations. This targeted reactivity opens avenues for the convergent synthesis of highly substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials.
This comprehensive guide provides detailed application notes and laboratory-proven protocols for leveraging the unique reactivity of this compound in several key cross-coupling reactions. We will delve into the mechanistic underpinnings of each transformation, offering insights into catalyst selection, reaction optimization, and practical execution. The protocols provided herein are designed to be robust and adaptable, serving as a valuable resource for researchers engaged in the synthesis of novel molecular architectures.
Safety First: Handling this compound and Associated Reagents
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. This compound is a solid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5] Many of the solvents and reagents used in cross-coupling reactions are flammable and/or toxic, and appropriate safety precautions should be strictly adhered to.[6]
The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between an organoboron species and an organic halide.[7][8] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9]
Mechanistic Rationale for Regioselectivity
The catalytic cycle of the Suzuki-Miyaura reaction, like other palladium-catalyzed cross-couplings, initiates with the oxidative addition of the aryl halide to a Pd(0) complex.[2][10] In the case of this compound, the significantly weaker carbon-iodine bond ensures that oxidative addition occurs selectively at the 2-position. Following this, transmetalation with the organoboron reagent and subsequent reductive elimination yields the coupled product, regenerating the Pd(0) catalyst to continue the cycle.[4][10]
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the selective coupling at the iodine position. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
Triphenylphosphine (PPh₃; 8 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The total solvent volume should provide a concentration of the aryl halide between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 70-85 |
| Caption: Representative Conditions for Suzuki-Miyaura Coupling. |
Constructing Aryl-Alkyne Scaffolds: The Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11] This transformation is typically co-catalyzed by palladium and copper complexes.[12]
Mechanistic Insights and Regioselectivity
Similar to the Suzuki coupling, the Sonogashira reaction proceeds via a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) species.[13] The regioselectivity for this compound is again dictated by the weaker C-I bond, leading to preferential coupling at the 2-position. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[14]
Caption: General Workflow for a Sonogashira Coupling Reaction.
Protocol: Regioselective Sonogashira Coupling of this compound
This protocol provides a general method for the selective Sonogashira coupling at the iodine position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 2-5 mol%)
-
Copper(I) iodide (CuI; 1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask containing a magnetic stir bar, combine this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) and the amine base via syringe.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.
-
Filter the mixture through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[3]
| Catalyst System | Base | Solvent | Temperature | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | 85-95 |
| Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 60 °C | 80-92 |
| Caption: Representative Conditions for Sonogashira Coupling. |
Formation of C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines via the palladium-catalyzed coupling of an amine with an aryl halide.[15][16] This reaction has broad substrate scope and functional group tolerance.
Mechanistic Considerations and Regioselectivity
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[16] Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[15] As with the previously discussed reactions, the selective amination of this compound at the 2-position is anticipated due to the preferential oxidative addition at the C-I bond.
Protocol: Regioselective Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the selective amination at the iodine position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1-2 mol%)
-
Xantphos or other suitable phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine, this compound, and the base.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a plug of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 65-85 |
| Caption: Representative Conditions for Buchwald-Hartwig Amination. |
Alkene Functionalization: The Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[17] This reaction is a valuable tool for the construction of complex olefinic structures.
Mechanism and Regioselectivity
The Heck reaction mechanism begins with the oxidative addition of the aryl halide to Pd(0).[18] The resulting organopalladium species then undergoes migratory insertion with the alkene, followed by β-hydride elimination to yield the product and a palladium hydride species. The catalyst is regenerated by reaction of the palladium hydride with a base. The regioselectivity for this compound is expected to favor reaction at the C-I bond.
Protocol: Regioselective Heck Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other phosphine ligand (4-10 mol%)
-
Triethylamine (Et₃N) or other suitable base (2.0 equiv)
-
Anhydrous DMF or acetonitrile
-
Argon or Nitrogen gas
Procedure:
-
Combine this compound, Pd(OAc)₂, the phosphine ligand, and the base in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction to 80-120 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Conclusion and Future Directions
This compound is a versatile and strategically important building block for the synthesis of complex organic molecules. The differential reactivity of its two halogen substituents allows for a high degree of control in sequential cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this substrate in their own synthetic endeavors. Future work in this area could focus on the development of even more selective and efficient catalyst systems, as well as the application of these methodologies in the total synthesis of natural products and the development of novel pharmaceutical agents.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. nobelprize.org [nobelprize.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
Application Notes & Protocols: Strategic Derivatization of 5-Bromo-2-iodoisopropylbenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 5-Bromo-2-iodoisopropylbenzene
In the landscape of modern drug discovery and materials science, the design of complex molecular architectures with precision and efficiency is paramount. This compound (CAS No. 1147014-97-8) emerges as a highly valuable and versatile building block for this purpose.[1] Its structure is distinguished by three key features: an iodine atom, a bromine atom, and a sterically demanding isopropyl group. This unique arrangement is not a complication but rather a synthetic opportunity, enabling chemists to perform sequential and site-selective functionalization.
The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions, is the cornerstone of its utility. The general order of halide reactivity (I > Br > Cl) allows for the selective transformation of the C-I bond under milder conditions, while leaving the C-Br bond intact for subsequent, more forcing reactions.[2] This guide provides an in-depth exploration of the primary synthetic routes to derivatize this scaffold, focusing on the mechanistic rationale, detailed protocols, and practical considerations for researchers.
The Principle of Chemoselective Functionalization
The power of this compound lies in the ability to orchestrate a sequence of reactions at two distinct positions. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-limiting step in many cross-coupling cycles.[3] By carefully selecting the catalyst, ligands, and reaction conditions, one can achieve high chemoselectivity for the iodinated position.
This allows for a modular approach to building molecular complexity:
-
First Coupling: A reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is performed at the more reactive C-I position.
-
Second Coupling: The resulting brominated intermediate is then subjected to a second, often different, coupling reaction at the C-Br position.
The steric hindrance provided by the ortho-isopropyl group can also influence reaction kinetics and may necessitate the use of specific bulky ligands to facilitate efficient coupling.
Synthetic Route I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] It is particularly effective for the selective functionalization of the C-I bond of our target molecule.
Reaction Principle
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a boronic acid or ester (which is activated by a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5] The preferential reaction at the C-I bond is a direct consequence of its higher reactivity in the initial oxidative addition step.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid/Ester (R²) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 8 | 95 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 85 | 16 | 88 |
| 4 | Cyclopropylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 12 | 75 |
Note: Yields are representative for aryl iodides and serve as a strong predictive baseline.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., 2.0 mmol of K₂CO₃).
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Synthetic Route II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast array of amines.[3][6] Its application to this compound provides direct access to a diverse library of aniline derivatives.
Reaction Principle
Similar to the Suzuki coupling, the catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex.[3] The resulting Pd(II) complex coordinates the amine. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex. Subsequent reductive elimination furnishes the N-arylated product and regenerates the Pd(0) catalyst.[6] The steric bulk of the ortho-isopropyl group and the chosen amine often necessitates the use of sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) to promote the crucial reductive elimination step.
References
Application Notes & Protocols: Strategic Use of 5-Bromo-2-iodoisopropylbenzene in Pharmaceutical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Bromo-2-iodoisopropylbenzene. As a uniquely functionalized aromatic scaffold, this intermediate offers exceptional versatility in the synthesis of complex pharmaceutical compounds. The core advantage lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling selective, sequential cross-coupling reactions. This guide elucidates the chemical principles, provides field-proven protocols for key transformations, and outlines strategic workflows for constructing advanced molecular architectures.
Introduction: The Strategic Advantage of Orthogonal Halogenation
In the landscape of pharmaceutical synthesis, efficiency and molecular precision are paramount. This compound (also known as 1-Bromo-4-iodo-2-isopropylbenzene) has emerged as a pivotal building block due to its distinct structural features. The presence of two different halogen atoms—iodine and bromine—at the 2- and 5-positions, respectively, provides two reactive centers with predictably different chemical behaviors.
The foundational principle governing its utility is the disparity in bond dissociation energies of the C-X bonds. The Carbon-Iodine bond is significantly weaker and thus more susceptible to oxidative addition by palladium(0) catalysts than the more robust Carbon-Bromine bond.[1] This creates a reactivity hierarchy (I > Br > Cl) that synthetic chemists can exploit to achieve chemoselective functionalization.[2][3] It is possible to perform a cross-coupling reaction exclusively at the C-I position while leaving the C-Br position intact for a subsequent, different transformation. This orthogonality is the key to building complex, multi-substituted aromatic systems in a controlled, stepwise manner.
Caption: Logical workflow for sequential functionalization.
Core Synthetic Applications & Protocols
The differential reactivity of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The following sections detail the principles and provide generalized, yet robust, protocols for its selective functionalization.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[4][5] It is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many approved drugs, including the anti-cancer agent Sonidegib.[6][7] By leveraging the higher reactivity of the C-I bond, one can selectively introduce an aryl or heteroaryl group at the 2-position.
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (1-2 mol%) and a suitable ligand like SPhos or XPhos (2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (e.g., 4:1 ratio) or Toluene/Ethanol/Water.
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-110 °C) and stir vigorously for the duration of the reaction (monitor by TLC or LC-MS, usually 2-16 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[4][8]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[9][10] This reaction, co-catalyzed by palladium and copper(I), provides a direct route to internal alkynes, which are valuable intermediates that can undergo a host of further transformations (e.g., hydration, reduction, cycloadditions).
Protocol: Selective Sonogashira Coupling at the C-I Position
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous, degassed solvent like THF or DMF, add the terminal alkyne (1.1-1.5 equiv.).
-
Catalyst and Base Addition: Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0-5.0 equiv.).[2] The amine often serves as both the base and part of the solvent system.
-
Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC or GC-MS). Reactions are often complete within 1-6 hours.
-
Work-up and Purification: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.[2] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: Catalytic cycle of the Sonogashira reaction.[2]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of aryl amines.[3][11] This transformation is of immense importance in medicinal chemistry, as the aniline and heteroarylamine motifs are ubiquitous in pharmaceuticals.
Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction vessel with a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv.).
-
Reagent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., RuPhos, BrettPhos, 2-4 mol%), this compound (1.0 equiv.), and the desired primary or secondary amine (1.1-1.3 equiv.).
-
Solvent and Execution: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane. Seal the vessel and heat the mixture to 80-110 °C, stirring until the reaction is complete as monitored by LC-MS.
-
Work-up and Purification: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purification is typically achieved via flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[11][12]
Grignard Reagent Formation: Creating Carbon Nucleophiles
Beyond palladium catalysis, the C-I bond can be selectively transformed into a potent organometallic nucleophile via reaction with magnesium metal.[13][14] The resulting Grignard reagent can then be used to attack a wide range of electrophiles, offering a classic yet powerful method for C-C bond formation.
Protocol: Selective Grignard Formation and Reaction
-
Magnesium Activation: Place magnesium turnings (1.5-2.0 equiv.) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an inert atmosphere. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane until a color change or bubbling is observed.[14][15][16]
-
Reagent Formation: Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF dropwise to the activated magnesium. The reaction is exothermic and may require cooling to maintain a gentle reflux. Formation is typically complete within 1-2 hours after the addition is finished.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent solution in an ice bath. Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or ester; 1.0 equiv.) in anhydrous ether/THF dropwise. Allow the reaction to stir at room temperature for 1-4 hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it over a mixture of ice and saturated aqueous NH₄Cl. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography or distillation.
Comparative Data and Sequential Reaction Strategy
The ability to perform sequential, distinct reactions is the primary advantage of this building block. A typical strategy involves an initial, milder reaction at the C-I bond, followed by a second reaction under potentially more forcing conditions at the C-Br bond.
Table 1: Typical Conditions for Selective Cross-Coupling Reactions
| Reaction Type | Catalyst System | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA, DIPA | THF, DMF | 25 - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80 - 110 |
| Grignard Formation | N/A (Mg metal) | N/A | Diethyl Ether, THF | 25 - 40 |
Sequential Reaction Workflow Example:
A powerful synthetic sequence could involve first performing a Suzuki-Miyaura coupling to install a biaryl system, followed by a Buchwald-Hartwig amination to introduce a key nitrogen-containing functional group. This two-step process allows for the rapid construction of highly complex and drug-like molecules.
Caption: Example of a sequential Suzuki/Buchwald-Hartwig reaction workflow.
Safety and Handling
-
Reagents: Halogenated aromatic compounds should be handled with care in a well-ventilated fume hood. Strong bases like NaOtBu are corrosive and moisture-sensitive.
-
Catalysts: Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous and flammable solvents like THF, diethyl ether, and toluene require strict exclusion of moisture and ignition sources.
-
General Practice: Always consult the Safety Data Sheet (SDS) for every chemical before use.[17] Reactions under pressure or at high temperatures should be conducted behind a blast shield.
Conclusion
This compound is a powerful and versatile intermediate for pharmaceutical synthesis. Its defining feature—the differential reactivity of its two halogen atoms—provides chemists with a reliable platform for performing selective and sequential cross-coupling reactions. By mastering the protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Grignard reactions, drug development professionals can significantly streamline the synthesis of complex molecular targets, accelerating the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. adichemistry.com [adichemistry.com]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. community.wvu.edu [community.wvu.edu]
- 17. orgsyn.org [orgsyn.org]
experimental procedure for Sonogashira coupling with 5-Bromo-2-iodoisopropylbenzene
An Application Note and Protocol for the Selective Sonogashira Coupling of 5-Bromo-2-iodoisopropylbenzene
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its reliability, functional group tolerance, and generally mild reaction conditions, which has led to its extensive use in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
This application note provides a detailed experimental procedure for the Sonogashira coupling of this compound. This di-halogenated substrate presents an opportunity for selective functionalization. Due to the significant difference in bond dissociation energies, the carbon-iodine bond is considerably more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[1][3] This protocol leverages this reactivity difference to achieve selective coupling at the 2-position (iodide) while leaving the 5-position (bromide) intact for subsequent downstream transformations.
Reaction Principle and Mechanism
The Sonogashira reaction is traditionally co-catalyzed by palladium and copper(I) complexes and requires a base, typically an amine, which often serves as the solvent or co-solvent. The reaction proceeds through two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.[1]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate.[3] For this compound, this occurs preferentially at the C-I bond.
-
Transmetalation : A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.[2][3]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[2]
-
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.[1] This species is highly reactive and readily participates in the transmetalation step. The use of a copper co-catalyst accelerates the reaction, allowing it to proceed under milder conditions, often at room temperature.[4]
A significant side reaction, particularly with the use of a copper co-catalyst, is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1][5] This is typically suppressed by maintaining a rigorously inert (oxygen-free) atmosphere throughout the reaction.[1]
Experimental Protocol
This protocol details the selective coupling of a terminal alkyne with this compound. The procedure is based on established methods for Sonogashira couplings of aryl iodides and may require optimization for different alkynes.[3][6]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (1.0 eq) | Round-bottom flask with stir bar |
| Terminal Alkyne (1.1 - 1.2 eq) | Septa and needles |
| Bis(triphenylphosphine)palladium(II) dichloride | Inert atmosphere line (Nitrogen or Argon) |
| Copper(I) Iodide (CuI) | Schlenk line or glovebox |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Syringes for liquid transfer |
| Anhydrous Tetrahydrofuran (THF) or DMF | TLC plates and developing chamber |
| Diethyl ether (Et₂O) | Glassware for aqueous workup |
| Saturated aqueous NH₄Cl solution | Rotary evaporator |
| Brine (Saturated aqueous NaCl) | Silica gel for column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard laboratory glassware |
Reagent Quantities (Example Scale)
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| This compound | 355.00 | 355 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 112 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35.1 | 0.05 | 0.05 |
| CuI | 190.45 | 4.8 | 0.025 | 0.025 |
| Diisopropylamine (DIPA) | 101.19 | 708 (0.98 mL) | 7.0 | 7.0 |
| Anhydrous THF | - | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup : To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Addition of Reagents : Under a positive pressure of inert gas, add anhydrous THF (or other suitable solvent) via syringe.[3] Begin stirring to dissolve the solids. Sequentially add the amine base (e.g., DIPA, 7.0 eq) and the terminal alkyne (1.1 eq) via syringe.[3]
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting aryl halide. The reaction is typically complete within 1-3 hours.[6] For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[3]
-
Workup : Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a short plug of Celite® to remove precipitated salts and catalyst residues. Wash the Celite® plug with additional diethyl ether.[3]
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and finally with brine.[3]
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification : The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[8]
Safety Precautions
-
Solvents : THF and diethyl ether are highly flammable. Handle them in a well-ventilated fume hood away from ignition sources.
-
Reagents : Palladium catalysts and copper salts can be toxic. Avoid inhalation and skin contact by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases : Amine bases like triethylamine and diisopropylamine are corrosive and have strong odors. Handle them with care in a fume hood.
-
Inert Gas : Handle compressed gas cylinders with care and ensure they are properly secured.
Characterization and Expected Results
The final product should be characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The disappearance of the terminal alkyne proton signal (if present) and the appearance of new aromatic signals are indicative of a successful reaction.
-
Mass Spectrometry (MS) : MS analysis will confirm the molecular weight of the desired product.
-
Thin-Layer Chromatography (TLC) : The purified product should appear as a single spot on a TLC plate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Use fresh catalyst; Ensure the reaction setup is completely free of oxygen and moisture; Gently heat the reaction mixture (e.g., 40-50 °C). |
| Alkyne Homocoupling | Presence of oxygen in the reaction vessel. | Improve the inert atmosphere technique (e.g., more evacuate/backfill cycles); Use freshly degassed solvents. Consider a copper-free protocol.[5][9] |
| Complex Product Mixture | Decomposition of starting materials or product; Side reactions. | Ensure high purity of starting materials; Lower the reaction temperature; Reduce reaction time once the starting material is consumed. |
| Difficulty in Purification | Product co-elutes with byproducts (e.g., triphenylphosphine oxide). | Optimize the eluent system for column chromatography; Consider alternative purification methods like recrystallization if the product is a solid. |
Conclusion
The protocol described provides a reliable and efficient method for the selective Sonogashira coupling at the C-I position of this compound. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere, researchers can synthesize valuable substituted alkyne intermediates while preserving the bromine functionality for further synthetic elaboration. This procedure is broadly applicable and serves as a robust starting point for various research and development applications.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. thalesnano.com [thalesnano.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes & Protocols: The Strategic Role of 5-Bromo-2-iodoisopropylbenzene in the Synthesis of Polysubstituted Benzenes
Introduction: The Architect's Keystone for Complex Arenes
In the sophisticated field of organic synthesis, particularly within pharmaceutical and materials science, the precise construction of polysubstituted aromatic rings is a paramount challenge. The regiochemical control required to install multiple, distinct functional groups onto a benzene core demands a strategic approach, often relying on building blocks with pre-defined reactivity patterns. 5-Bromo-2-iodoisopropylbenzene emerges as a uniquely powerful reagent in this context. Its utility stems not from the individual nature of its substituents, but from the synergistic and orthogonal reactivity imparted by the bromo and iodo groups.
This guide delineates the strategic application of this compound as a linchpin for assembling complex, non-symmetrical aromatic structures. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings that allow for selective, sequential functionalization, thereby providing researchers with the rationale to adapt and innovate upon these methods. The inherent difference in the carbon-halogen bond strengths (C-I < C-Br) is the cornerstone of its versatility, enabling chemists to treat the 2- and 5-positions as distinct reactive sites that can be addressed in a stepwise manner.
Core Principle: Exploiting Differential Halogen Reactivity
The primary value of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This difference is most pronounced in two of the most fundamental transformations in aromatic chemistry: metal-halogen exchange and palladium-catalyzed cross-coupling reactions.
The C-I bond is significantly weaker and more polarizable than the C-Br bond. This fundamental physical property dictates that the iodine atom will preferentially react under milder conditions in reactions that involve cleavage of the carbon-halogen bond.
-
Metal-Halogen Exchange: The exchange of a halogen for a metal (typically lithium or magnesium) is dramatically faster for iodides than for bromides.[1] This allows for the clean generation of an organometallic species at the 2-position while leaving the bromine at the 5-position untouched, ready for subsequent transformation.
-
Oxidative Addition in Cross-Coupling: In palladium-catalyzed cross-coupling cycles, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] This step occurs much more readily at the C-I bond than at the C-Br bond, allowing for selective coupling at the iodine-bearing position.[2][3]
This predictable, stepwise reactivity allows for the synthesis of 1,2,4-trisubstituted benzene derivatives with a level of regiocontrol that is difficult to achieve through classical electrophilic aromatic substitution methods, which are governed by the mixed directing effects of the substituents.[4][5]
Data Presentation: Carbon-Halogen Bond Dissociation Energies
| Bond Type | Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
| C-I | ~65 | Weaker bond, more susceptible to cleavage. Favored site for metal-halogen exchange and initial oxidative addition.[2] |
| C-Br | ~81 | Stronger bond, requires more forcing conditions to react. Remains intact during reactions targeting the C-I bond.[2] |
Strategic Application I: Selective Metal-Halogen Exchange and Functionalization
One of the most direct applications of this substrate is the selective generation of an organometallic intermediate at the C-2 position. By treating this compound with an organolithium reagent like n-butyllithium at very low temperatures (e.g., -78 °C to -100 °C), a rapid iodine-lithium exchange occurs to form 2-lithio-5-bromoisopropylbenzene.[6][7] The C-Br bond remains inert under these conditions. This powerful nucleophilic intermediate can then be trapped with a wide variety of electrophiles to install a diverse array of functional groups exclusively at the C-2 position.
This method provides a robust entry into 2-substituted-5-bromoisopropylbenzene derivatives, which are themselves valuable intermediates for further diversification at the C-5 position.
Experimental Workflow: Selective Lithiation and Electrophilic Quench
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. fiveable.me [fiveable.me]
- 5. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. joss.tcnj.edu [joss.tcnj.edu]
- 7. ias.ac.in [ias.ac.in]
Application Notes & Protocols: Chemoselective Palladium-Catalyzed Reactions of 5-Bromo-2-iodoisopropylbenzene
Introduction: The Strategic Advantage of Differentiated Halides
5-Bromo-2-iodoisopropylbenzene is a highly versatile aromatic building block for complex organic synthesis. Its utility stems from the presence of two different halogen atoms—iodine and bromine—on the same aromatic core. In the realm of palladium-catalyzed cross-coupling, the carbon-iodine (C-I) bond is substantially more reactive than the carbon-bromine (C-Br) bond. This inherent difference in reactivity allows for remarkable chemoselectivity, enabling the targeted functionalization of the C-I position while leaving the C-Br bond available for subsequent transformations. This stepwise approach is a powerful strategy for the programmed synthesis of unsymmetrical, multi-substituted aromatic compounds, which are key structures in pharmaceuticals, agrochemicals, and materials science.
This guide provides detailed protocols and mechanistic insights for three fundamental palladium-catalyzed transformations—Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination—demonstrating the selective functionalization of this compound.
The Principle of Chemoselectivity: A Mechanistic Overview
The selectivity observed in palladium-catalyzed reactions of dihalogenated arenes is governed by the relative rates of the initial, and often rate-determining, oxidative addition step.[1] The general reactivity order for aryl halides in this step is I > Br > Cl > F.[2]
The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition to a low-valent palladium(0) species.[3][4] By carefully controlling reaction conditions—such as temperature, catalyst, and ligand—it is possible to achieve near-perfect selectivity for the reaction at the C-I bond.
Caption: General workflow for selective palladium catalysis.
Application 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[5] When applied to this compound, it allows for the selective introduction of an aryl or vinyl group at the 2-position.
Caption: Selective Suzuki-Miyaura coupling at the C-I position.
Detailed Protocol: Synthesis of 4-Bromo-2-isopropyl-4'-methyl-1,1'-biphenyl
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield the desired biaryl product.
Rationale for Component Selection
| Component | Role | Rationale |
| Pd(dppf)Cl₂ | Catalyst | A robust, air-stable Pd(II) precatalyst that forms the active Pd(0) species in situ. The dppf ligand is effective for a wide range of Suzuki couplings.[6] |
| K₂CO₃ | Base | Essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5] |
| Dioxane/Water | Solvent | The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate. Dioxane provides a suitable medium for the organic components. |
| 80 °C | Temperature | Provides sufficient thermal energy to drive the catalytic cycle without promoting significant reaction at the less reactive C-Br bond.[7] |
Application 2: Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for creating conjugated systems. The higher reactivity of aryl iodides over bromides is pronounced in this reaction, allowing for clean, selective alkynylation.[8]
Caption: Selective Sonogashira coupling at the C-I position.
Detailed Protocol: Synthesis of 1-Bromo-4-((4-methoxyphenyl)ethynyl)-2-isopropylbenzene
Materials:
-
This compound (1.0 equiv)
-
1-Ethynyl-4-methoxybenzene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.015 equiv)
-
Copper(I) Iodide (CuI) (0.03 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed (2.5 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in THF.
-
Add triethylamine, followed by the dropwise addition of 1-ethynyl-4-methoxybenzene.
-
Stir the reaction mixture at room temperature. The high reactivity of the C-I bond often allows this reaction to proceed without heating.[9]
-
Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
Once complete, filter the reaction mixture through a pad of celite to remove the triethylammonium iodide salt and catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure product.
Rationale for Component Selection
| Component | Role | Rationale |
| Pd(PPh₃)₂Cl₂ | Catalyst | A standard, effective palladium source for Sonogashira couplings. |
| CuI | Co-catalyst | Reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step, accelerating the reaction.[9] |
| Et₃N | Base & Solvent | Acts as a base to deprotonate the terminal alkyne and to neutralize the HX formed during the cycle. Can also serve as the solvent. |
| Room Temp. | Temperature | The C-I bond is sufficiently reactive to undergo Sonogashira coupling under mild conditions, ensuring selectivity over the C-Br bond.[10] |
Application 3: Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11] The reaction's selectivity on dihaloarenes allows for the precise installation of an amine at the more reactive halogen position.
Caption: Selective Buchwald-Hartwig amination at the C-I position.
Detailed Protocol: Synthesis of N-(4-bromo-2-isopropylphenyl)morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add toluene, followed by this compound and then morpholine.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. The reaction is generally complete in 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography (silica gel, hexanes/ethyl acetate gradient).
Rationale for Component Selection
| Component | Role | Rationale |
| Pd₂(dba)₃ | Precatalyst | A common and effective Pd(0) source for Buchwald-Hartwig aminations. |
| XPhos | Ligand | A bulky, electron-rich biaryl phosphine ligand that promotes both the oxidative addition and the C-N reductive elimination steps, which can be challenging.[12] |
| NaOtBu | Base | A strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.[13] |
| Toluene, 100°C | Solvent/Temp | A non-polar solvent suitable for this transformation. Elevated temperature is often required to drive the reaction to completion, especially for less reactive amines. |
Sequential Functionalization: A Two-Step Strategy
The true power of this compound lies in its capacity for sequential, site-selective cross-coupling. After the initial reaction at the C-I position, the resulting 4-bromo-2-substituted-isopropylbenzene product can be subjected to a second, distinct palladium-catalyzed reaction at the C-Br position. This typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to activate the less reactive C-Br bond.[14]
Caption: Workflow for sequential cross-coupling reactions.
This two-step, one-pot or stepwise protocol provides a highly efficient route to complex, unsymmetrically substituted aromatic molecules from a single, readily available starting material.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts, ligands, and strong bases are often air- and moisture-sensitive. Proper inert atmosphere techniques (e.g., Schlenk line, glovebox) are required.
-
Consult the Safety Data Sheets (SDS) for all reagents before use. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. nobelprize.org [nobelprize.org]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Grignard Reagent Formation from 5-Bromo-2-iodoisopropylbenzene
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. It provides in-depth technical guidance and troubleshooting for the selective formation of a Grignard reagent from 5-Bromo-2-iodoisopropylbenzene, a di-halogenated aromatic compound with distinct reactivity at its carbon-halogen bonds.
Introduction: The Challenge of Selectivity
The preparation of Grignard reagents from substrates bearing multiple halogen atoms presents a significant synthetic challenge.[1] The crux of the issue lies in controlling the regioselectivity of magnesium insertion. In the case of this compound, the goal is to selectively form the Grignard reagent at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations. This guide will elucidate the principles governing this selectivity and provide practical solutions to common side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental process.
Q1: Why does the Grignard reagent form at the C-I bond instead of the C-Br bond?
A1: The selectivity is dictated by the difference in bond dissociation energies of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more easily cleaved than the Carbon-Bromine (C-Br) bond.[2] This lower activation energy requirement for the C-I bond means that magnesium insertion will preferentially occur at this position.[2] The general order of reactivity for carbon-halogen bonds in Grignard formation is C-I > C-Br > C-Cl > C-F.[2][3]
Q2: I'm observing a significant amount of a dimeric byproduct, 4,4'-dibromo-2,2'-diisopropyldiphenyl. What is this and how can I prevent it?
A2: This byproduct is the result of a Wurtz-type homocoupling reaction .[4][5] This occurs when a newly formed Grignard reagent molecule (at the C-I position) reacts with a molecule of the unreacted starting material, this compound.[5][6]
Key Causes & Preventative Measures:
| Cause | Explanation | Mitigation Strategy |
| High Local Concentration of Aryl Halide | Rapid addition of the starting material creates localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the aryl halide instead of the magnesium surface.[5] | Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction.[5] |
| Elevated Reaction Temperature | Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[5] The Grignard formation is exothermic, and poor temperature control can lead to hotspots that favor byproduct formation.[5] | Maintain a low reaction temperature (e.g., using an ice bath) to control the exotherm.[5] |
| Insufficient Magnesium Surface Area | A limited or passivated magnesium surface can slow the rate of Grignard formation, leaving more unreacted aryl halide available for Wurtz coupling.[5] | Use freshly crushed or finely divided magnesium turnings to maximize the reactive surface area.[7] Activate the magnesium surface prior to the addition of the aryl halide. |
Q3: My reaction is difficult to initiate. What are some common causes and solutions?
A3: Difficulty in initiating a Grignard reaction is a common issue, often stemming from the passivating layer of magnesium oxide on the metal surface.[8][9]
Troubleshooting Initiation Issues:
-
Magnesium Activation: The magnesium oxide layer must be disrupted to expose the reactive metal.[8][9]
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod in situ or vigorous stirring can break the oxide layer.[7][9]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[8][9][10] The disappearance of the iodine's color or the observation of ethylene bubbles (from 1,2-dibromoethane) indicates activation.[8][11]
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, especially water.[7][12] Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[13] Use anhydrous solvents.
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent.[14]
Q4: Besides homocoupling, what other side reactions should I be aware of?
A4: While Wurtz-type coupling is the primary concern, other side reactions can occur:
-
Reaction with Atmospheric Oxygen and Moisture: Exposure to air will lead to the formation of alkoxides and subsequent hydrolysis to phenols, or simply protonation by moisture to yield 4-bromo-2-isopropylbenzene.[12] All steps must be performed under a dry, inert atmosphere.
-
Formation of Benzene Derivatives: If the Grignard reagent comes into contact with any protic source (water, alcohols), it will be quenched, forming 4-bromo-2-isopropylbenzene.[15]
Reaction Pathways and Mechanisms
The formation of the Grignard reagent is believed to proceed through a radical mechanism at the surface of the magnesium metal.[14][16]
Figure 1: Reaction pathways for Grignard formation from this compound.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of the desired mono-Grignard reagent while minimizing side reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert gas inlet
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.[13]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the purple iodine vapor is observed and then dissipates.[5] Allow the flask to cool to room temperature.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous ether. Add a small portion of this solution (approx. 5-10%) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[5]
-
Slow Addition: Once the reaction has started, add the remaining aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle, controlled reflux.[5] Use an ice bath to moderate the reaction temperature if necessary.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray-to-brown suspension is the Grignard reagent, ready for use in the subsequent synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 7. homework.study.com [homework.study.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. reddit.com [reddit.com]
- 14. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 15. ijpsm.com [ijpsm.com]
- 16. web.alfredstate.edu [web.alfredstate.edu]
Technical Support Center: Purification of 5-Bromo-2-iodoisopropylbenzene
Welcome to the dedicated technical support guide for the purification of 5-Bromo-2-iodoisopropylbenzene (CAS No. 1147014-97-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key chemical intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While the impurity profile can vary based on the synthetic route, typical impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomeric products where the bromo and iodo groups are in different positions on the benzene ring. These often have very similar polarities, making them challenging to separate.
-
Dehalogenated Byproducts: Compounds where either the bromine or iodine atom has been replaced by hydrogen.
-
Solvent Residues: Residual solvents from the reaction or initial workup steps.
Q2: What is the recommended method for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent for identifying the number of components in the mixture. For structural confirmation and to rule out isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) can also provide valuable information on the molecular weight of the product and any impurities.[1]
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored at refrigerated temperatures, typically around 4°C, and protected from light to prevent potential degradation.[2][3] The compound is light-sensitive, and exposure can lead to the formation of radicals and subsequent decomposition.[4]
Q4: Which purification techniques are most effective for this compound?
A4: The two most effective and commonly used techniques for purifying this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography is highly effective for separating the target compound from impurities with different polarities.[5][6]
-
Recrystallization is an excellent method for removing small amounts of impurities from a solid product, provided a suitable solvent system can be identified. A patent for a structurally similar compound suggests a mixture of ethyl acetate and n-hexane can be effective.[7]
Troubleshooting Guide: Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q: I see multiple spots on my TLC plate after column chromatography, and they are very close together. What should I do?
A: This is a classic sign of closely related impurities, likely regioisomers, which have very similar polarities.
-
Causality: The chosen mobile phase (eluent) is not providing enough differential partitioning between your product and the impurities on the stationary phase.
-
Solution:
-
Optimize the Solvent System: Switch to a less polar solvent system to increase the retention time of all compounds and improve separation. For example, if you are using 10% ethyl acetate in hexanes, try reducing it to 5% or even 2%.
-
Employ Gradient Elution: Start with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate or dichloromethane.[8] This can effectively resolve compounds with close Rf values.
-
Consider a Different Stationary Phase: While silica gel is standard, sometimes switching to alumina can alter the selectivity of the separation.
-
DOT Script for Troubleshooting Low Purity
Caption: Troubleshooting Decision Tree for Low Purity.
Q: My compound seems to be degrading on the silica gel column. How can I prevent this?
A: This suggests your compound is sensitive to the acidic nature of standard silica gel.
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica can catalyze decomposition or rearrangement of sensitive molecules.
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, treat the silica gel with a solvent system containing a small amount of a basic additive, like 1-3% triethylamine, in your non-polar solvent.[8] This neutralizes the acidic sites.
-
Use a Different Adsorbent: Switch to a neutral stationary phase like neutral alumina, which is less likely to cause degradation of acid-sensitive compounds.
-
Q: I'm getting very low recovery after recrystallization. What went wrong?
A: Low recovery is typically due to an issue with the chosen solvent system or the cooling process.
-
Causality: The compound may be too soluble in the recrystallization solvent even at low temperatures, or the crystals did not have sufficient time to form.
-
Solution:
-
Re-evaluate the Solvent System: A good recrystallization solvent should dissolve the compound when hot but not when cold. If recovery is low, your compound is likely too soluble. Try a more non-polar solvent or a different solvent mixture.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved upon cooling.
-
Cool Slowly: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Crashing the crystals out by rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.
-
Concentrate the Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.
-
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of 1-2 grams of crude this compound.
1. Preparation:
-
Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.25-0.35 for the product.
-
Prepare the stationary phase: For 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh).
2. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, mix the silica gel with your starting eluent (e.g., 2% Ethyl Acetate in Hexanes) to form a slurry.
-
Pour the slurry into the column. Use pressure to push the solvent through, packing the silica bed uniformly. Ensure no air bubbles are trapped.[9]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.
-
Collect fractions in test tubes. The less polar compounds will elute first.[6]
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
DOT Script for Chromatography Workflow
Caption: Flash Column Chromatography Workflow.
Protocol 2: Recrystallization
This protocol is ideal for purifying material that is already >90% pure.
1. Solvent System Selection:
-
Place a small amount of your crude product in a test tube.
-
Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Based on literature for similar compounds, a mixture of ethyl acetate and hexanes is a promising starting point.[7]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the primary solvent (e.g., ethyl acetate) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.
3. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
If the compound appears to be "oiling out," you may need to add slightly more of the primary solvent or a different co-solvent.
-
Once the solution has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal formation.
4. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under high vacuum to remove all residual solvent.
Data Summary Table
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Recommended Mobile Phase | Hexanes / Ethyl Acetate (Gradient: 0-10% EtOAc) | Ethyl Acetate / n-Hexane |
| Typical Solvent Ratio | Start with 98:2 Hexanes:EtOAc | Variable; dissolve in minimal hot EtOAc, add Hexane to induce precipitation if needed.[7] |
| Target Rf (TLC) | ~0.25 - 0.35 in 5% EtOAc/Hexanes | N/A |
| Best For | Removing multiple impurities, isomers | Removing small amounts of impurities from a mostly pure solid |
| Pros | High resolving power for complex mixtures | Simple, fast, can be highly effective |
| Cons | Can be time-consuming, uses large solvent volumes | Relies on finding a suitable solvent system, may have lower recovery |
Safety Information
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid inhalation, ingestion, and skin contact. Review the Safety Data Sheet (SDS) before handling.
References
- 1. 946147-63-3|5-Bromo-2-iodo-1,3-diisopropylbenzene|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. aobchem.com [aobchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Mastering Regioselectivity with 5-Bromo-2-iodoisopropylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of achieving high regioselectivity in reactions involving 5-Bromo-2-iodoisopropylbenzene. By understanding the underlying principles and employing the right experimental conditions, you can unlock the full synthetic potential of this versatile building block.
Understanding the Reactivity Landscape of this compound
The key to controlling reactions with this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent metal catalyst, which is often the rate-determining step in many cross-coupling reactions. This inherent difference in reactivity is the foundation upon which we can build highly regioselective transformations.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki coupling. Which halogen will react first?
A1: The iodine at the 2-position will react preferentially in a Suzuki-Miyaura coupling. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This selectivity is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. By carefully selecting your reaction conditions, you can achieve excellent selectivity for coupling at the C-2 position while leaving the C-5 bromo group untouched for subsequent transformations.
Q2: Can I reverse the selectivity and react at the bromine first?
A2: While challenging, reversing the inherent reactivity is sometimes possible, though not straightforward for this specific substrate. Achieving selectivity for the C-Br bond in the presence of a C-I bond would require a specialized catalytic system that can overcome the natural preference for C-I activation. Some research has shown that ligand choice can occasionally invert selectivity in dihalogenated N-heteroarenes, but this is not a general phenomenon and would require significant empirical optimization for this compound.
Q3: What are the main challenges I should anticipate when working with this compound?
A3: The primary challenges include:
-
Achieving perfect regioselectivity: While the C-I bond is more reactive, forcing conditions (high temperatures, long reaction times) can lead to a loss of selectivity and the formation of di-substituted products.
-
Steric hindrance: The isopropyl group at the 1-position can sterically hinder the approach of the catalyst and coupling partners to the adjacent iodine at the 2-position. This may necessitate the use of specific ligands to overcome this hindrance.
-
Side reactions: As with any cross-coupling reaction, you may encounter side reactions such as homocoupling of your coupling partner or hydrodehalogenation (loss of a halogen atom).
Q4: I am considering a metal-halogen exchange. Which halogen is more reactive?
A4: In metal-halogen exchange reactions, particularly with organolithium or Grignard reagents, the iodine is generally more reactive than the bromine. The exchange rate typically follows the trend I > Br > Cl. Therefore, you can expect to selectively form the organometallic species at the 2-position.
Troubleshooting Guide
Issue 1: Low Regioselectivity in Suzuki-Miyaura Coupling (Mixture of Mono- and Di-substituted Products)
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to the formation of the di-substituted product. | Lower the reaction temperature in 5-10 °C increments. Aim for the lowest temperature that still provides a reasonable reaction rate. |
| Prolonged Reaction Time | Even at moderate temperatures, extended reaction times can lead to the slow formation of the di-substituted product. | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| Inappropriate Catalyst/Ligand System | Some highly active catalysts may be less selective. The choice of ligand can significantly influence the selectivity. | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes enhance selectivity. |
| Excess Boronic Acid | Using a large excess of the boronic acid can drive the reaction towards di-substitution. | Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the boronic acid. |
dot
Caption: Troubleshooting workflow for low regioselectivity in Suzuki coupling.
Issue 2: No Reaction or Low Yield in Sonogashira Coupling at the C-2 Position
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Steric Hindrance | The isopropyl group may be sterically hindering the approach of the palladium catalyst and the alkyne to the C-I bond. | Use a less bulky phosphine ligand or consider a copper-free Sonogashira protocol. In some cases, a higher catalyst loading may be necessary. |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture. Impurities in the reagents or solvent can also lead to catalyst deactivation. | Ensure all reagents and solvents are anhydrous and properly degassed. Use a pre-catalyst or activate the catalyst in situ. |
| Inefficient Transmetalation | The transfer of the acetylide from copper to palladium can be a slow step. | Ensure the copper(I) co-catalyst is of high quality. The choice of base can also influence this step; tertiary amines like triethylamine or diisopropylethylamine are commonly used. |
| Homocoupling of Alkyne | The alkyne can undergo homocoupling (Glaser coupling) as a side reaction, consuming the starting material and reducing the yield of the desired product. | Perform the reaction under a strictly inert atmosphere. Using a slight excess of the alkyne can sometimes mitigate this. Copper-free conditions can also prevent this side reaction. |
dot
Caption: Simplified catalytic cycle for Sonogashira coupling.
Issue 3: Poor Selectivity in Metal-Halogen Exchange
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| High Temperature | Metal-halogen exchange is typically performed at low temperatures to prevent side reactions and ensure kinetic control. | Maintain a low temperature (e.g., -78 °C) throughout the addition of the organometallic reagent. |
| Slow Addition of Reagent | Rapid addition of the organolithium or Grignard reagent can lead to localized warming and loss of selectivity. | Add the organometallic reagent slowly and dropwise to the solution of this compound. |
| Incorrect Stoichiometry | Using more than one equivalent of the organometallic reagent can lead to exchange at both halogen positions. | Use one equivalent or a slight excess of the organometallic reagent for mono-exchange. |
Experimental Protocols
Note: These are general protocols based on established methods for similar dihaloarenes and should be optimized for your specific reaction.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 Position
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Sonogashira Coupling at the C-2 Position
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).
-
Monitoring and Work-up: Follow the monitoring and work-up procedures described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Regioselective Lithium-Halogen Exchange
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of n-butyllithium (1.0 equiv.) in hexanes dropwise, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete exchange.
-
Quenching: The resulting aryllithium species can then be quenched with a desired electrophile.
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-iodoisopropylbenzene
Welcome to the technical support center for the cross-coupling of 5-Bromo-2-iodoisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving selective and high-yielding transformations with this challenging substrate. We will delve into catalyst selection, troubleshooting common issues, and provide detailed protocols based on established principles of organometallic chemistry.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common strategic questions encountered when designing a cross-coupling reaction with this compound.
Q1: How do I achieve selective cross-coupling at one halogen position over the other?
A1: The key to selectivity lies in the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Br bond.[1][2][3] To exploit this, milder reaction conditions are paramount.
-
Strategy: Start with reaction conditions known to be effective for aryl iodides but less so for aryl bromides. This typically involves lower temperatures (room temperature to 60 °C) and carefully chosen catalyst systems. By controlling the reaction time and temperature, you can favor mono-functionalization at the more reactive iodine position.[3]
Q2: What is the primary challenge when working with this specific substrate?
A2: Beyond chemoselectivity, the major hurdle is steric hindrance. The isopropyl group ortho to the iodine atom significantly encumbers the reaction site. This steric bulk can impede both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[4][5] Overcoming this requires ligands specifically designed to operate in sterically demanding environments.
Q3: Which class of palladium catalysts and ligands should I consider as a starting point?
A3: For sterically hindered and dihalo-substituted substrates, modern biaryl phosphine ligands (Buchwald ligands) are the gold standard.[6][7]
-
Recommended Ligands: Bulky, electron-rich monophosphine ligands like SPhos , XPhos , and RuPhos are highly effective.[6][7] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are excellent at oxidative addition and facilitate the difficult reductive elimination step.[7][8]
-
Recommended Pre-catalysts: Using pre-formed Pd(II) pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, is highly recommended. These complexes are air-stable and efficiently generate the active Pd(0) catalyst in situ, leading to more reproducible results.[9]
Q4: Why is the choice of base so critical in a Suzuki-Miyaura coupling with this substrate?
A4: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[10] It activates the boronic acid by forming a more nucleophilic "ate" complex.[10][11] For challenging substrates, the choice of base can dramatically affect reaction rates and yields.
-
Common Choices: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior for difficult couplings compared to weaker bases like sodium carbonate (Na₂CO₃).[10][12] K₃PO₄ is particularly effective in many cases.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment in a practical, cause-and-solution format.
Workflow: Troubleshooting Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Problem 1: No reaction or very low conversion of starting material.
-
Possible Cause A: Inactive Catalyst System. The combination of steric hindrance and two potential reaction sites makes this substrate demanding. A general-purpose catalyst like Pd(PPh₃)₄ may be insufficient.[13]
-
Possible Cause B: Sub-optimal Temperature. While selectivity requires mild conditions, the steric hindrance may necessitate a higher activation energy.
-
Solution: If starting at room temperature, incrementally increase the temperature to 60-80 °C. Monitor the reaction closely for the appearance of di-substituted or bromine-coupled byproducts.
-
-
Possible Cause C: Catalyst Deactivation. The nitrogen atoms in some coupling partners (e.g., pyrimidines) can coordinate to the palladium center, leading to catalyst deactivation.[12] Impurities or oxygen in the reaction vessel can also poison the catalyst.
-
Solution: Ensure all solvents are thoroughly degassed and reagents are pure. If coupling with a nitrogen-containing heterocycle, using a ligand that sterically shields the metal center can mitigate deactivation.
-
Problem 2: A mixture of mono-substituted and di-substituted products is formed.
-
Possible Cause A: Reaction Temperature is too High. Elevated temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.[3]
-
Solution: Reduce the reaction temperature. Screen temperatures from room temperature up to 60 °C.
-
-
Possible Cause B: High Catalyst Loading or Prolonged Reaction Time. Too much active catalyst or letting the reaction run too long after the initial C-I coupling is complete can drive the secondary, slower reaction at the C-Br position.[3]
-
Solution: Reduce the catalyst loading to 0.5–2.0 mol %. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the mono-iodo coupled product is maximized.
-
Problem 3: Significant amount of dehalogenated byproduct is observed.
-
Possible Cause A: Unfavorable Reaction Kinetics. Dehalogenation, where the halide is replaced by a hydrogen, is a common side reaction.[14] It can be promoted by high temperatures or certain bases that may act as hydride donors.
-
Solution: Lower the reaction temperature. Screen different bases; sometimes switching from a carbonate to a phosphate base can suppress this side reaction. Ensure your boronic acid is of high quality, as impurities can sometimes exacerbate the issue.
-
Section 3: Catalyst System Comparison
The choice of ligand is critical for success. Below is a comparative table to guide your selection, focusing on a selective Suzuki-Miyaura coupling at the C-I position.
| Catalyst System (Pd Pre-catalyst + Ligand) | Typical Loading (mol %) | Temperature (°C) | Expected Outcome & Rationale |
| Pd(PPh₃)₄ | 2 - 5 | 80 - 100 | Low to Moderate Yield. Triphenylphosphine is not bulky or electron-rich enough to efficiently handle the steric hindrance of the isopropyl group, often leading to low conversion or catalyst decomposition at higher temperatures.[13] |
| Pd(OAc)₂ + SPhos | 1 - 2 | 60 - 80 | Good to Excellent Yield. SPhos is a bulky, electron-rich biaryl phosphine ligand that excels in coupling sterically hindered substrates. It stabilizes the active Pd(0) species and promotes efficient oxidative addition and reductive elimination.[6][7] |
| XPhos Pd G3 | 1 - 2 | 60 - 100 | Excellent Yield & High Selectivity. XPhos is even bulkier than SPhos, making it ideal for tetra-ortho-substituted biaryl synthesis. The G3 pre-catalyst ensures efficient and reproducible generation of the active catalyst.[12] |
| NiCl₂(dppp) | 5 - 10 | 80 - 120 | Alternative/Cost-Effective. Nickel catalysts are a viable, cheaper alternative to palladium.[6] They can be effective but may require higher temperatures and different reaction conditions. Selectivity can be a challenge and requires careful optimization.[15] |
Section 4: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling of an arylboronic acid to the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.[10][13]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and degassed water to form a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water). The solution should be approximately 0.1 M with respect to the starting halide.
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon consumption of the starting material (or when maximum conversion to the mono-adduct is observed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle, which is fundamental to understanding reaction kinetics and troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. jmcct.com [jmcct.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reaction Condition Optimization for 5-Bromo-2-iodoisopropylbenzene
Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2-iodoisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific chemical transformation. Our goal is to equip you with the necessary knowledge to navigate the nuances of this synthesis, ensuring both efficiency and success in your experimental work.
I. Overview of Synthetic Strategies
This compound is a valuable substituted aromatic halide, often employed as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The primary and most reliable method for its preparation is a two-step process commencing from 4-bromo-2-isopropylaniline, involving a Sandmeyer reaction. An alternative, though potentially less regioselective, route is the direct bromination of 2-iodoisopropylbenzene. This guide will focus on the optimization and troubleshooting of the more common Sandmeyer reaction pathway.
II. Experimental Protocol: Sandmeyer Reaction Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-bromo-2-isopropylaniline.
Materials:
-
4-bromo-2-isopropylaniline
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Diethyl ether or ethyl acetate
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
Part A: Diazotization of 4-bromo-2-isopropylaniline
-
In a flask equipped with a magnetic stirrer and maintained in a well-ventilated fume hood, dissolve 4-bromo-2-isopropylaniline (1.0 eq) in a solution of concentrated sulfuric acid in deionized water.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath. It is critical to maintain this low temperature to prevent the premature decomposition of the diazonium salt.[1]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1-1.5 eq) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the aniline salt, ensuring the temperature remains below 5 °C.[1]
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the arenediazonium salt.
-
Verification Step: Check for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.
Part B: Iodination
-
To the cold diazonium salt solution from Part A, slowly add a solution of potassium iodide (1.5-2.0 eq) in deionized water dropwise. You should observe effervescence as nitrogen gas evolves.
-
After the addition of potassium iodide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-3 hours, or until the evolution of nitrogen gas ceases.
Part C: Work-up and Purification
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.[2][3]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]
-
The crude product can be purified by column chromatography on silica gel to yield the desired this compound.[3]
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My diazotization reaction is not going to completion, what could be the issue?
A1: Incomplete diazotization is a common cause of low yields.[1] Here are a few potential causes and solutions:
-
Temperature: The temperature of the reaction must be strictly maintained between 0-5°C. If the temperature rises, the unstable diazonium salt can decompose.[1]
-
Insufficient Nitrous Acid: Ensure that you have a slight excess of sodium nitrite. You can test for the presence of excess nitrous acid with starch-iodide paper. A persistent blue color indicates that all the primary aromatic amine has been consumed.
-
Steric Hindrance: The isopropyl group at the ortho position to the amine can introduce some steric hindrance, potentially slowing down the diazotization reaction. If you suspect this is an issue, you can try extending the reaction time at 0-5°C after the addition of sodium nitrite.
Q2: I am observing a significant amount of a phenolic byproduct. How can I avoid this?
A2: The formation of 5-bromo-2-isopropylphenol is a common side reaction in the Sandmeyer synthesis of this compound. This occurs when the diazonium salt reacts with water. To minimize this side reaction:
-
Maintain Low Temperature: Do not allow the diazonium salt solution to warm up before the addition of the potassium iodide.[1] The reaction of the diazonium salt with water is more favorable at higher temperatures.
-
Immediate Use: Use the diazonium salt solution immediately in the subsequent iodination step.[1]
Q3: My final product is a dark, tar-like substance. What went wrong?
A3: The formation of dark, polymeric materials often indicates the decomposition of the diazonium salt and subsequent radical side reactions. This can be caused by:
-
Elevated Temperatures: As mentioned previously, maintaining a low temperature during diazotization is crucial.
-
Impurities: Ensure your starting materials and reagents are of high purity.
-
Incorrect pH: The pH of the reaction medium is critical. The diazotization should be carried out in a strongly acidic medium.
Q4: The purification of my product by column chromatography is difficult, and I'm getting a mixture of isomers. What are my options?
A4: Dihalogenated aromatic isomers can be challenging to separate due to their similar polarities.
-
Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A slow gradient elution may improve separation.
-
Alternative Purification: If column chromatography is ineffective, consider alternative purification techniques such as preparative HPLC or crystallization.
-
Consider the Alternative Route: If regioselectivity is a persistent issue, you might consider the alternative synthetic route of brominating 2-iodoisopropylbenzene. However, be aware that the directing effects of the iodo and isopropyl groups will influence the position of bromination. The isopropyl group is an ortho-, para-director, while the iodo group is also an ortho-, para-director, but deactivating. This could lead to a mixture of products.[4]
IV. Frequently Asked Questions (FAQs)
Q1: Why is a copper(I) salt not required for the iodination step in this Sandmeyer reaction?
A1: While most Sandmeyer reactions (for introducing chlorine, bromine, or cyanide groups) require a copper(I) salt catalyst, the reaction with iodide is an exception.[5][6] Iodide itself is a sufficiently strong reducing agent to facilitate the decomposition of the diazonium salt and the formation of the aryl radical, which then reacts with another iodide ion to form the final product.[7]
Q2: Can I use a different source of iodide instead of potassium iodide?
A2: Yes, other iodide salts such as sodium iodide can also be used. The key is to have a soluble source of iodide ions in the reaction mixture.
Q3: How does the isopropyl group affect the stability of the diazonium salt?
A3: The isopropyl group is an electron-donating group. Electron-donating groups generally increase the stability of diazonium salts by delocalizing the positive charge.[8] However, this stabilizing effect is modest, and maintaining low temperatures is still paramount to prevent decomposition.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the progress of the reaction.[9] You can spot the starting material (4-bromo-2-isopropylaniline), the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.
V. Visualizing the Workflow
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic pathway from 4-bromo-2-isopropylaniline.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
VI. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt.[1] |
| Sodium Nitrite (NaNO₂) Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete conversion of the starting aniline. |
| Potassium Iodide (KI) Stoichiometry | 1.5 - 2.0 equivalents | Drives the iodination reaction to completion. |
| Iodination Reaction Time | 1 - 3 hours | Allows for the complete evolution of nitrogen gas. |
VII. References
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The correct stability order of the following diazonium salt is (A) (B) O.. [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. lkouniv.ac.in [lkouniv.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. echemi.com [echemi.com]
- 20. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
- 24. mdpi.com [mdpi.com]
- 25. quora.com [quora.com]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. ejaet.com [ejaet.com]
- 31. CN103524285A - Method for separating diisopropylbenzene isomer mixture - Google Patents [patents.google.com]
- 32. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 33. During the electrophilic aromatic substitution of isopropylbenzen... | Study Prep in Pearson+ [pearson.com]
- 34. Noncatalytic bromination of benzene: A combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. dspace.ncl.res.in [dspace.ncl.res.in]
- 36. researchgate.net [researchgate.net]
- 37. benchchem.com [benchchem.com]
- 38. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
- 39. researchgate.net [researchgate.net]
- 40. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Synthesis and Scale-Up of 5-Bromo-2-iodoisopropylbenzene
Welcome to the technical support center for the synthesis of 5-Bromo-2-iodoisopropylbenzene (CAS 1147014-97-8).[1] This guide is designed for researchers, chemists, and process development professionals who are looking to not only successfully synthesize this key intermediate on a lab scale but also to confidently scale up the process. We will delve into the underlying chemistry, provide robust, step-by-step protocols, and address the common challenges and troubleshooting scenarios you may encounter. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.
Part 1: Synthesis Strategy and Mechanism
The synthesis of this compound is most reliably achieved via electrophilic aromatic substitution. The selected strategy involves the direct iodination of the readily available starting material, 1-bromo-4-isopropylbenzene.
Reaction Scheme: 1-bromo-4-isopropylbenzene is reacted with an iodinating agent, such as N-Iodosuccinimide (NIS) or Iodine monochloride (ICl), in the presence of an acid catalyst to yield the desired product.
The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The isopropyl group is an ortho-, para-directing activator, while the bromine atom is an ortho-, para-directing deactivator. The iodination occurs at the 2-position, which is ortho to the activating isopropyl group and meta to the deactivating bromo group. This specific positioning is sterically and electronically favored, leading to the desired isomer as the major product.
Reaction Mechanism Visualization
The following diagram illustrates the electrophilic aromatic substitution mechanism for the iodination of 1-bromo-4-isopropylbenzene.
Caption: Mechanism of Electrophilic Iodination.
Part 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis and scale-up.
Q1: My reaction shows low or no conversion of the starting material. What should I investigate?
Answer: Low conversion is a common issue that can typically be traced back to a few key factors:
-
Reagent Quality: The iodinating agent, particularly N-Iodosuccinimide (NIS), can decompose over time. Ensure you are using a fresh, high-purity batch. It is advisable to test the activity of a new bottle on a small scale.
-
Catalyst Activity: If using an acid catalyst like trifluoroacetic acid (TFA), ensure it is anhydrous. Water can deactivate both the catalyst and the iodinating agent.
-
Reaction Temperature: While the reaction proceeds at room temperature, sluggish conversions can sometimes be gently heated (e.g., to 40-50 °C) to increase the rate. However, be cautious, as higher temperatures can lead to side product formation.[2]
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.
Q2: I'm observing significant impurity peaks in my crude analysis. What are these byproducts and how can I minimize them?
Answer: The primary impurity is often the undesired isomer, 2-bromo-1-iodo-4-isopropylbenzene, although its formation is generally minor due to directing group effects. Other potential impurities include di-iodinated products.
-
Minimizing Isomers: Isomer formation is often kinetically controlled. Running the reaction at a lower temperature may improve selectivity.
-
Preventing Poly-iodination: This occurs when the product reacts further with the iodinating agent. To prevent this, use a stoichiometry of no more than 1.05 equivalents of the iodinating agent relative to the starting material. Adding the iodinating agent portion-wise over time rather than all at once can also help maintain a low concentration and reduce the rate of the second iodination.
Q3: The synthesis worked perfectly on a 5-gram scale, but when I scaled up to 500 grams, the yield dropped significantly and I noticed a dark coloration. What happened?
Answer: This is a classic scale-up challenge related to heat and mass transfer.[2]
-
Heat Management: Electrophilic halogenations are exothermic. On a small scale, the flask's surface area is sufficient to dissipate the heat. On a large scale, the volume-to-surface area ratio is much higher, causing heat to build up. This can lead to thermal decomposition of reagents and products, resulting in lower yields and tar formation.
-
Solution: Use a jacketed reactor with controlled cooling. Add the iodinating agent slowly and monitor the internal temperature closely. For a 500g scale, an addition time of 2-3 hours is reasonable, ensuring the internal temperature does not exceed 30°C.
-
-
Mixing Efficiency: As mentioned before, what constitutes good mixing in a round-bottom flask is insufficient for a large reactor.
-
Solution: Use an overhead stirrer with a properly sized impeller (e.g., a pitched-blade turbine) to ensure thorough mixing of the entire reaction volume.
-
Troubleshooting Workflow
The following decision tree can guide your troubleshooting process during the reaction.
Caption: A decision tree for troubleshooting the synthesis.
Part 3: Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis (10 g)
Materials:
-
1-bromo-4-isopropylbenzene (10.0 g, 50.2 mmol)
-
N-Iodosuccinimide (NIS) (11.8 g, 52.7 mmol, 1.05 eq)
-
Acetonitrile (200 mL)
-
Trifluoroacetic acid (TFA) (0.4 mL, 5.0 mmol, 0.1 eq)
-
10% aq. Sodium thiosulfate solution
-
Saturated aq. Sodium bicarbonate solution
-
Brine
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-isopropylbenzene and acetonitrile. Stir until dissolved.
-
Add the trifluoroacetic acid catalyst to the solution.
-
In a single portion, add the N-Iodosuccinimide. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by pouring it into 200 mL of 10% aqueous sodium thiosulfate solution. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow to brown oil.
Protocol 2: Scale-Up Synthesis (500 g)
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
Procedure:
-
Charge the reactor with 1-bromo-4-isopropylbenzene (500 g, 2.51 mol) and acetonitrile (10 L).
-
Start agitation and begin cooling the reactor jacket to 15°C.
-
Once the internal temperature is stable at 15-20°C, add trifluoroacetic acid (20 mL, 0.25 mol).
-
Slowly add N-Iodosuccinimide (592 g, 2.64 mol) via the addition funnel over 2-3 hours, maintaining the internal temperature below 30°C.
-
After the addition is complete, allow the reaction to stir at 20-25°C for 16-24 hours, monitoring for completion.
-
Perform the aqueous workup as described in the lab-scale protocol, adjusting volumes accordingly.
Data Presentation: Scale Comparison
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) | Rationale for Change |
| Solvent Volume | 200 mL | 10 L | Maintain similar concentration for consistent kinetics. |
| Reagent Addition | All at once | Slow addition over 2-3 hrs | Control exotherm and maintain temperature.[2] |
| Temp. Control | Ambient/Stir plate | Jacketed reactor with cooling | Essential for managing heat generated at scale. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in a large volume. |
| Typical Yield | 85-95% | 80-90% | Slight decrease due to handling losses at scale. |
Part 4: Purification and Analysis
The crude product is typically purified by vacuum distillation.
Purification Protocol: Vacuum Distillation
-
Set up a short-path distillation apparatus.
-
Charge the distillation flask with the crude oil.
-
Slowly apply vacuum and begin heating the distillation pot.
-
Collect the fraction boiling at approximately 110-115 °C at 1 mmHg. The pure product is a colorless to pale yellow oil.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.[3]
| Analytical Method | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5 (d, 1H), 7.2 (dd, 1H), 6.9 (d, 1H), 3.2 (sept, 1H), 1.2 (d, 6H) ppm |
| GC-MS (EI) | Purity >98%. M⁺ peak with characteristic Br/I isotopic pattern at m/z 324.[4] |
| HPLC (RP-C18) | Purity >98% by area normalization at 254 nm.[5] |
Part 5: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety hazards and how should I mitigate them? A: this compound and related halogenated compounds are expected to be irritants to the skin and eyes and may be harmful if ingested or inhaled.[6][7] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Q: How should I store the purified product? A: The product should be stored in a tightly sealed container in a cool, dark place to prevent potential degradation from light or air.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Q: Can I use a different solvent or iodinating agent? A: Yes, other solvents like dichloromethane or acetic acid can be used, but acetonitrile is often preferred for its ease of removal and favorable reaction kinetics. Alternative iodinating agents like Iodine/H₂O₂, Iodine monochloride (ICl), or Iodine/periodic acid can also be effective. However, each system requires re-optimization of conditions (temperature, time, catalyst), and some, like ICl, are highly corrosive and require careful handling.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 21973861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. synquestlabs.com [synquestlabs.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 5-Bromo-2-iodoisopropylbenzene Purity Assessment
For researchers, scientists, and professionals in drug development, the stringent purity assessment of chemical intermediates like 5-Bromo-2-iodoisopropylbenzene is a foundational requirement for ensuring the safety, efficacy, and reproducibility of therapeutic agents. The presence of even trace-level impurities can lead to unforeseen side reactions, altered pharmacological activity, and potential toxicity in the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical methodologies for determining the purity of this compound, supported by detailed experimental protocols and comparative data to inform method selection and implementation.
The principal techniques for this analysis—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—each offer a unique set of advantages and limitations. The choice of the most appropriate method is contingent upon the specific analytical objectives, such as routine quality control, identification of unknown impurities, or the establishment of a certified reference material.
Comparative Overview of Analytical Techniques
The selection of an analytical technique is a critical decision driven by factors including the nature of potential impurities, required sensitivity, and the desired level of structural information. The following table provides a high-level comparison of the performance characteristics of GC, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Typical Analytes | Volatile and semi-volatile compounds. | Non-volatile and thermally labile compounds.[2] | Any soluble compound with NMR-active nuclei. |
| Strengths | High resolution for volatile compounds, cost-effective.[3][4] | Versatile, applicable to a wide range of compounds. | Primary analytical method, no need for identical reference standards, provides structural information.[5] |
| Limitations | Requires sample volatility, potential for thermal degradation.[3] | Higher cost due to solvent consumption and pump maintenance.[3] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[6] |
| Common Impurities Detected | Residual solvents, volatile starting materials, and byproducts. | Less volatile byproducts, isomers, and degradation products. | A broad range of impurities with distinct NMR signals, including structural isomers.[7] |
In-Depth Method Analysis and Protocols
A thorough understanding of the operational principles and experimental nuances of each technique is essential for robust method development and validation.[8][9]
Gas Chromatography (GC)
Causality of Experimental Choices: GC is an ideal choice for assessing the purity of this compound due to its volatility. The selection of a non-polar stationary phase, such as a 5% phenyl polysiloxane, is based on the principle of "like dissolves like," ensuring good separation of halogenated aromatic compounds.[10] A Flame Ionization Detector (FID) is commonly used for its excellent response to hydrocarbons.[3] Coupling with a Mass Spectrometer (MS) provides definitive identification of impurities.[11]
Detailed Experimental Protocol: GC-FID/MS
-
Instrumentation: A GC system equipped with an FID or MS detector.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or hexane.[12]
-
Chromatographic Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[12]
-
Inlet Temperature: 250 °C.[13]
-
Injection Volume: 1 µL (Split ratio: 50:1).[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min).[13]
-
Detector (FID) Temperature: 250 °C.[12]
-
Detector (MS): Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.[14]
-
-
Data Analysis: Purity is calculated based on the relative peak areas (Area %). Identification of impurities is achieved by comparing their mass spectra to a reference library (e.g., NIST).[14]
Workflow for GC Purity Analysis
Caption: Workflow for GC-based purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Causality of Experimental Choices: HPLC is a powerful technique for separating this compound from non-volatile impurities and isomers.[2] A reversed-phase C18 column is the standard choice, as it effectively retains the relatively non-polar analyte and separates it from more polar or less retained impurities.[10] A mobile phase gradient of acetonitrile and water allows for the elution of a wide range of compounds with varying polarities.[14] UV detection is suitable as the aromatic ring of the analyte provides strong chromophores.[15]
Detailed Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).[12]
-
Start with 50% A, hold for 2 minutes.
-
Increase to 95% A over 10 minutes.
-
Hold at 95% A for 3 minutes.
-
Return to 50% A in 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: 254 nm.[10]
-
Injection Volume: 10 µL.[10]
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Causality of Experimental Choices: qNMR stands out as a primary ratio method, allowing for purity determination without the need for a specific reference standard of the analyte.[5] The accuracy of qNMR is directly tied to the precise weighing of both the sample and a high-purity internal standard.[6][7] The internal standard must have a known purity and its signals should not overlap with those of the analyte.[12] A sufficient relaxation delay (d1) is crucial to ensure complete magnetization recovery for all protons, which is fundamental for accurate integration and quantification.[13]
Detailed Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[14]
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the this compound sample.[12]
-
Accurately weigh 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) of known purity.[12]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).[12]
-
-
NMR Data Acquisition (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons.[13]
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation[7]:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
-
Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR-based purity assessment of this compound.
Conclusion and Recommendations
The comprehensive purity assessment of this compound is best achieved through an orthogonal approach, leveraging the strengths of multiple analytical techniques.
-
For routine quality control and quantification of volatile impurities , GC-FID is a robust and cost-effective method.
-
For the analysis of non-volatile impurities and isomeric purity , HPLC-UV is the preferred technique.[10]
-
For the definitive structural confirmation of impurities and for the certification of reference materials , GC-MS and qNMR are indispensable.[16] qNMR, as a primary method, offers the highest level of confidence in the absolute purity value.[17]
By integrating these methods, researchers and drug development professionals can establish a comprehensive and self-validating system for the quality control of this compound, thereby ensuring the integrity of their research and the safety of potential new medicines.[8][18]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. particle.dk [particle.dk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sps.nhs.uk [sps.nhs.uk]
The Discerning Reactivity of 5-Bromo-2-iodoisopropylbenzene: A Comparative Guide for Strategic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the judicious selection of starting materials is a cornerstone of efficient and successful molecular construction. Dihalogenated benzenes are pivotal building blocks, offering two reactive handles for sequential and diverse functionalization. Among these, 5-Bromo-2-iodoisopropylbenzene presents a unique combination of differential reactivity and steric influence, making it a valuable, yet nuanced, substrate. This guide provides an in-depth, objective comparison of the reactivity of this compound with other dihalobenzenes in key synthetic transformations, supported by established chemical principles and illustrative experimental data.
The Fundamental Basis of Reactivity: Electronic and Steric Effects
The reactivity of a dihalobenzene is primarily governed by two key factors: the nature of the carbon-halogen (C-X) bond and the steric environment of the aromatic ring.
Electronic Effects: The Halogen Reactivity Hierarchy
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > Cl > F.[1][2] This hierarchy is a direct consequence of the C-X bond dissociation energy. The carbon-iodine (C-I) bond is the weakest, making the initial, and often rate-determining, oxidative addition of the aryl halide to the palladium(0) catalyst more facile for iodo-substituted compounds.[1][3] Consequently, in a molecule like this compound, the C-I bond is inherently more reactive than the C-Br bond, allowing for chemoselective reactions where the iodine can be selectively functionalized while leaving the bromine untouched for subsequent transformations.[1][3]
Steric Effects: The Influence of the Isopropyl Group
The bulky isopropyl group at the C1 position of this compound exerts a significant steric hindrance, particularly at the ortho positions (C2 and C6). This steric bulk can influence reaction rates and, in some cases, regioselectivity.[4] While the isopropyl group is electronically an activating group (ortho-, para-directing), its size can impede the approach of bulky reagents and catalysts to the adjacent C-I bond.[4] This steric hindrance is a critical point of differentiation when comparing its reactivity to less hindered dihalobenzenes.
Comparative Reactivity in Key Transformations
The differential reactivity of this compound is best illustrated through its performance in a range of common and synthetically valuable reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern C-C and C-heteroatom bond formation. The chemoselectivity of this compound is a significant advantage in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. In a competitive scenario, the C-I bond of this compound will react preferentially.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| This compound (analog) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 4h | ~95% (at Iodo) | [1] (extrapolated) |
| 1,3-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C, 12h | ~85% (mono-arylated) | [5] |
| 1,4-Diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 2h | >95% (di-arylated) | [3] (extrapolated) |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane, 90°C, 6h | >90% (at Iodo) | [1] |
The data illustrates that the C-I bond in a bromo-iodobenzene derivative reacts under milder conditions and with higher selectivity compared to the C-Br bond in a dibromobenzene.[1][5] The steric hindrance from the ortho-isopropyl group in this compound may slightly retard the reaction rate compared to an unhindered bromo-iodobenzene, but the inherent reactivity of the C-I bond ensures a high yield of the mono-coupled product.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. The reactivity trend of I > Br is also pronounced in this reaction.
Table 2: Comparative Performance in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt, 6h | ~96% (at Iodo) | [6] |
| 1,4-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Toluene, 80°C, 12h | ~85% (mono-alkynylated) | [7] |
| 1,4-Diiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt, 2h | >95% (di-alkynylated) | [7] (extrapolated) |
Similar to the Suzuki coupling, the C-I bond of a bromo-iodobenzene undergoes Sonogashira coupling under significantly milder conditions than a C-Br bond.[6][7] For this compound, while no direct data is available, the ortho-isopropyl group is expected to have a minimal impact on the linear geometry of the alkyne coupling, thus high yields for the selective reaction at the iodine position are anticipated.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields and selectivity, especially with less reactive aryl bromides.
Table 3: Comparative Efficacy in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene (analog) | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100°C, 8h | >90% (at Iodo) | [8] (extrapolated) |
| 1,3-Dibromobenzene | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 110°C, 16h | ~80% (mono-aminated) | [8] (extrapolated) |
| 2,6-Dichloropyridine | Aniline | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane, 110°C, 18h | ~75% (mono-aminated) | [9] |
The trend of higher reactivity for the C-I bond holds true for C-N bond formation. The use of bulky, electron-rich phosphine ligands, such as XPhos, is often necessary to facilitate the amination of aryl bromides and chlorides, while aryl iodides can react under milder conditions.[8][9] The steric hindrance of the isopropyl group in this compound might necessitate slightly more forcing conditions or a more active catalyst system to achieve high yields at the C-I position.
Metal-Halogen Exchange and Grignard Formation
These reactions are fundamental for the preparation of organometallic reagents, which are versatile nucleophiles in organic synthesis.
Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid reaction, with the rate following the trend I > Br > Cl.[10][11] This allows for the selective formation of an aryllithium species at the position of the more reactive halogen.
For this compound, treatment with one equivalent of an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (-78 °C) would result in selective iodine-lithium exchange, affording 2-bromo-5-isopropylphenyllithium. This intermediate can then be trapped with various electrophiles. In contrast, a dibromobenzene would require more forcing conditions or might lead to a mixture of mono- and di-lithiated species.
Grignard Reagent Formation
The formation of Grignard reagents from aryl halides also follows the I > Br reactivity trend.[12]
Table 4: Comparative Reactivity in Grignard Formation
| Aryl Halide | Conditions | Outcome | Reference |
| 1-Bromo-4-iodobenzene | Mg, THF, rt | Selective formation of 4-bromophenylmagnesium iodide | (extrapolated) |
| 1,3-Dibromobenzene | Mg, THF, reflux | Formation of 3-bromophenylmagnesium bromide | [12] (extrapolated) |
| 1-Bromo-4-fluorobenzene | Mg, THF, reflux | Selective formation of 4-fluorophenylmagnesium bromide | [12] |
The C-I bond reacts preferentially with magnesium to form the Grignard reagent, leaving the C-Br bond intact.[12] For this compound, the formation of the Grignard reagent would selectively occur at the iodine-bearing carbon. The bulky isopropyl group is not expected to significantly hinder this reaction.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Selective Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-90°C) and stir for the required time (2-8 h), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Selective Lithium-Halogen Exchange
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equiv.) dropwise, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 30-60 minutes.
-
Add the desired electrophile (1.1 equiv.) to the solution and continue stirring at -78°C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic steps and workflows discussed in this guide.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion: Strategic Advantages of this compound
This compound offers a distinct advantage for synthetic chemists aiming for sequential and site-selective functionalization of an aromatic ring. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a predictable and controlled introduction of various substituents. While the ortho-isopropyl group introduces steric considerations that may necessitate careful optimization of reaction conditions, it also provides a handle to influence the conformational properties of the final product.
In comparison to symmetrical dihalobenzenes, this compound provides a clear pathway for the synthesis of complex, unsymmetrically substituted aromatic compounds. Its judicious use, guided by an understanding of the interplay between electronic and steric effects, empowers researchers to construct novel molecular architectures with high precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Structural Validation of 5-Bromo-2-iodoisopropylbenzene
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a foundational pillar of chemical synthesis and drug discovery. The synthesis of substituted aromatic compounds like 5-Bromo-2-iodoisopropylbenzene presents a distinct challenge: the potential for regioisomer formation. An incorrect structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and waste significant resources.
This guide provides an in-depth comparison of the "gold standard" for structural elucidation, Single-Crystal X-ray Crystallography (SC-XRD), with essential, complementary spectroscopic techniques. We will explore the causality behind experimental choices and present a framework for achieving irrefutable structural validation.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is a powerful, non-destructive analytical technique that provides definitive, atomic-level information about the internal lattice of a crystalline substance.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry.[2][3] This makes it an unparalleled tool for resolving the kind of structural ambiguity presented by regioisomers.
Why SC-XRD is Definitive
Unlike spectroscopic methods which provide data that require interpretation to build a structural model, SC-XRD directly maps the electron density of the atoms in the crystal. This yields a complete and unambiguous picture of the molecule's connectivity and spatial arrangement.[4] For this compound, SC-XRD would unequivocally distinguish it from other possible isomers, such as 2-Bromo-5-iodoisopropylbenzene or 3-Bromo-4-iodoisopropylbenzene, by precisely locating the positions of the bulky bromine, iodine, and isopropyl substituents on the benzene ring.
The Crystallization Bottleneck
The primary challenge and rate-limiting step for SC-XRD is obtaining a high-quality, single crystal suitable for diffraction.[5][6] Many organic compounds, particularly those that are oils or low-melting solids at room temperature, can be difficult to crystallize.[5] This process is often considered an art, requiring patience and the screening of numerous conditions.[7]
Experimental Workflow for SC-XRD Validation
The path from a synthesized compound to a validated crystal structure involves a logical sequence of steps, each critical for success.
Caption: Workflow for structural validation by SC-XRD.
Comparative Analysis: Orthogonal Validation Techniques
While SC-XRD provides the ultimate structural proof, it is not always feasible. Furthermore, it is crucial to ensure the crystal structure is representative of the bulk material. Therefore, orthogonal techniques—independent analytical methods—are essential components of a robust validation strategy. The most powerful complementary techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[8] | Measurement of the mass-to-charge ratio of ionized molecules.[9] |
| Sample Type | Single, well-ordered crystal.[10] | Soluble compound in a suitable deuterated solvent. | Ionizable compound (solid, liquid, or gas).[9] |
| Information | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration.[2] | Atomic connectivity, relative stereochemistry, solution-state conformation.[10][11] | Molecular weight, elemental composition (HRMS), fragmentation patterns.[9][10] |
| Key Advantage | Unambiguous and definitive structural determination.[4] | Excellent for distinguishing isomers and analyzing solution-state behavior.[12][13] | High sensitivity and confirmation of elemental formula.[14] |
| Limitation | Requires a high-quality single crystal, which can be a major bottleneck.[5][15] | Provides indirect structural information that requires interpretation; can be ambiguous for complex molecules without 2D data. | Does not provide information on connectivity or stereochemistry.[16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution.[11] For a molecule like this compound, a suite of NMR experiments can build a compelling structural argument.
-
¹H NMR: Provides information about the number of unique proton environments, their integration (ratio), and their coupling (neighboring protons). For the target molecule, one would expect to see a distinct pattern for the three aromatic protons and signals for the isopropyl group (a septet and a doublet).
-
¹³C NMR: Shows the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the structure.
-
COSY (Correlation Spectroscopy) reveals proton-proton couplings, confirming the connectivity within the isopropyl group and the relationships between the aromatic protons.[8][12]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is often the key to distinguishing regioisomers, as it can show correlations from the isopropyl CH proton to the specific aromatic carbons it is bonded to (C1 and C2), definitively placing the substituents.[8]
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing two critical pieces of information.[9]
-
Molecular Weight Confirmation: The molecular ion peak (M+) in the mass spectrum confirms that the compound has the correct molecular mass.
-
Elemental Composition: High-Resolution Mass Spectrometry (HRMS) can measure the mass of the molecular ion to several decimal places.[17] This allows for the determination of the exact elemental formula (e.g., C₉H₁₀BrI), ruling out other possibilities with the same nominal mass.[14][18]
A Synergistic Approach to Validation
The highest confidence in a structural assignment is achieved by integrating data from multiple techniques. SC-XRD provides the definitive answer, while NMR confirms that the structure in solution is consistent with the solid-state data, and MS verifies the elemental formula.
Caption: Integration of orthogonal data for structural validation.
Experimental Protocols
Protocol 1: Crystallization Screening for this compound
Causality: Since the target compound is likely an oil or low-melting solid, a variety of solvents and techniques must be screened to find conditions that favor crystal lattice formation over the liquid state. The goal is to achieve slow supersaturation.[6]
-
Preparation: Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystallization.
-
Solvent Selection: Select a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene).[7] The ideal solvent will dissolve the compound when warm but show poor solubility when cold.
-
Method A: Slow Evaporation a. Dissolve 5-10 mg of the compound in a minimal amount of a volatile solvent (e.g., dichloromethane or hexane) in a small, narrow vial. b. Cover the vial with a cap containing a pinhole or with parafilm punctured by a needle. c. Allow the solvent to evaporate slowly and undisturbed over several days at room temperature or in a refrigerator.[7]
-
Method B: Vapor Diffusion a. This technique is useful when a binary solvent system is required.[19] Dissolve ~5 mg of the compound in 0.5 mL of a higher-boiling point solvent in which it is soluble (e.g., toluene). b. Place this vial inside a larger, sealed jar containing a small amount of a lower-boiling point "anti-solvent" in which the compound is insoluble (e.g., hexane). c. Over time, the anti-solvent vapor will diffuse into the compound's solution, slowly reducing its solubility and promoting crystallization.[19]
-
Method C: Cooling a. Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature. b. Filter the hot solution to remove any particulate matter. c. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C). Slow cooling is critical to forming large, well-ordered crystals.
Protocol 2: Interpreting Crystallographic Data
Once a suitable crystal is obtained and data is collected, the quality of the structure is assessed using several key parameters.
| Parameter | Description | Typical Value for Good Structure |
| Resolution (Å) | A measure of the level of detail observed. Lower numbers are better. | < 1.0 Å |
| R-factor (R1) | The agreement between the calculated model and the observed X-ray diffraction data. | < 0.05 (5%) |
| Goodness-of-Fit (GooF) | Should be close to 1.0, indicating a good fit between the model and the data. | ~1.0 |
| Unit Cell | The basic repeating parallelepiped of the crystal lattice, defined by cell dimensions (a, b, c) and angles (α, β, γ).[4] | N/A (Specific to crystal) |
| Space Group | Describes the symmetry elements within the unit cell.[4][20] | N/A (Specific to crystal) |
A successful crystallographic analysis will yield a final structural model with low R-factors and a Goodness-of-Fit near 1, providing high confidence in the atomic positions and confirming the this compound structure.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. sptlabtech.com [sptlabtech.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. news-medical.net [news-medical.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. study.com [study.com]
- 19. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 20. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 5-Bromo-2-iodoisopropylbenzene
Introduction: The Synthetic Value and Challenge of a Differentiated Dihaloarene
In the landscape of pharmaceutical and materials science research, 5-Bromo-2-iodoisopropylbenzene stands out as a highly valuable aromatic building block. Its structure, featuring a bulky isopropyl group and two distinct halogen atoms (iodine and bromine) at ortho and para positions, offers a versatile platform for sequential, site-selective functionalization. This allows for the construction of complex, multi-substituted aromatic cores that are central to many modern drug candidates and functional materials.[1]
However, the very features that make this substrate so valuable also present a significant synthetic challenge: achieving high chemoselectivity. The carbon-iodine (C-I) bond is inherently more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more stable carbon-bromine (C-Br) bond.[2] Furthermore, the steric hindrance imposed by the ortho-isopropyl group can significantly influence catalyst accessibility and performance.
This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound. We will delve into the mechanistic principles governing selectivity and compare the performance of common catalysts across several key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions, optimizing their synthetic routes for efficiency, yield, and selectivity.
The Core Principle: Exploiting Differential Reactivity for Chemoselective Coupling
The foundation of selective cross-coupling on dihaloarenes lies in the differing bond dissociation energies and reactivity profiles of the carbon-halogen bonds. For palladium-catalyzed reactions, the oxidative addition step, where the aryl halide reacts with the active Pd(0) catalyst, is typically the rate-determining step and the point at which selectivity is established.[3] The generally accepted reactivity trend is C–I > C–Br > C–Cl.[4] This inherent difference allows for the preferential coupling at the more reactive C-I position under carefully controlled conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction.
The choice of catalyst—specifically the palladium precursor and the ancillary ligand—is paramount in controlling this selectivity.[5][6]
-
Ligand Steric Bulk: Bulky ligands can enhance selectivity by favoring oxidative addition at the less sterically encumbered halogen. In our substrate, while the iodine is ortho to the bulky isopropyl group, the C-I bond's intrinsic reactivity often dominates.
-
Ligand Electron-Donating Properties: Electron-rich ligands can accelerate the rate of oxidative addition and subsequent steps, often allowing reactions to proceed under milder conditions, which can further enhance selectivity.
Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which forms the basis for the specific transformations discussed in this guide.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Analysis of Catalytic Systems
While direct, head-to-head comparative studies on this compound are not extensively documented in a single source, we can extrapolate performance from studies on analogous bromo(iodo)arenes and dihaloarenes.[4][7] The following tables summarize the expected performance of common catalytic systems for selective C-I bond functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[8][9] For selective coupling at the C-I bond of our substrate, catalyst systems that are highly active under mild conditions are preferred.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (C-I Coupling) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / aq. | Toluene or DME | 80-100 | 6-12 | Good to Excellent | [10] |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Room Temp - 60 | 2-8 | Excellent | [5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 80-90 | 4-10 | Excellent | [11] |
| Pd₂(dba)₃ + XPhos | XPhos | K₃PO₄ | THF | Room Temp - 50 | 1-6 | Excellent | [5] |
Insight: Catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos with a mild palladium(II) acetate or palladium(0) source are often superior. They promote high catalytic turnover at lower temperatures, which is crucial for minimizing over-reaction at the C-Br position.[5] Pd(PPh₃)₄ remains a reliable, albeit sometimes slower, choice.[10]
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkyne moieties onto an aromatic ring.[12] Both traditional copper-co-catalyzed and modern copper-free systems are viable.
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (C-I Coupling) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N / DMF | Room Temp - 50 | 1-4 | Excellent |[13] | | Pd(OAc)₂ + XPhos | XPhos | None | Cs₂CO₃ | Dioxane | 60-80 | 4-12 | Good to Excellent |[14] | | Pd(PPh₃)₄ | PPh₃ | CuI | Diisopropylamine | THF | Room Temp | 2-6 | Excellent |[12] |
Insight: The classic Pd/CuI system is highly efficient for reactive C-I bonds and can often be performed at room temperature, ensuring excellent selectivity.[13] Copper-free systems, while potentially requiring slightly higher temperatures, avoid issues related to copper acetylide homocoupling and are often preferred in pharmaceutical synthesis to minimize metal contamination.[14]
Buchwald-Hartwig Amination
This reaction is indispensable for the formation of C-N bonds.[15] The choice of ligand is particularly critical and is often tailored to the specific class of amine being coupled.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (C-I Coupling) | Ref. |
| Pd₂(dba)₃ + BINAP | BINAP | NaOt-Bu | Toluene | 80-100 | 8-16 | Good | [15] |
| Pd(OAc)₂ + XPhos | XPhos | Cs₂CO₃ | t-BuOH or Dioxane | 80-110 | 4-12 | Excellent | [16] |
| Pd/NHC complexes (e.g., IPr) | IPr | K₃PO₄ | Toluene | 100 | 6-12 | Good to Excellent | [17] |
Insight: Modern Buchwald-Hartwig protocols heavily rely on highly active, sterically hindered phosphine ligands like XPhos or N-heterocyclic carbene (NHC) ligands.[6][17] These systems can couple a wide range of amines and amides with aryl halides. For selective amination at the C-I position of this compound, a system like Pd(OAc)₂/XPhos with a carbonate base is a strong starting point, offering high activity that may allow for lower reaction temperatures.[16]
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed, self-validating protocols for two common, selective transformations.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol utilizes a highly active catalyst system to favor reaction at room temperature, maximizing selectivity.
Workflow Diagram:
References
- 1. 2-Bromo-4-isopropylaniline | 51605-97-1 | Benchchem [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nobelprize.org [nobelprize.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
assessing the stability of 5-Bromo-2-iodoisopropylbenzene under different conditions
An In-Depth Technical Guide to the Stability of 5-Bromo-2-iodoisopropylbenzene: A Comparative Analysis for Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection and handling of starting materials are critical for the success of complex synthetic campaigns. This compound is a valuable building block, prized for the differential reactivity of its two halogen atoms, which allows for selective sequential cross-coupling reactions. The weaker carbon-iodine bond typically undergoes oxidative addition to a palladium catalyst more readily than the stronger carbon-bromine bond.[1][2] This inherent reactivity difference, however, also raises crucial questions about the compound's stability under various storage and reaction conditions. An unstable reagent can lead to inconsistent yields, the formation of complex impurities, and ultimately, the failure of a synthetic step.
This guide provides an objective, in-depth assessment of the stability of this compound under thermal, photolytic, hydrolytic, and oxidative stress. By presenting supporting experimental data and detailed protocols, this document aims to provide a comprehensive understanding of the compound's liability, enabling researchers to optimize its storage, handling, and use in synthesis. Furthermore, we will compare its stability profile with that of structurally related alternatives to provide a broader context for reagent selection.
The Foundations of Aryl Halide Stability
Aryl halides, in general, exhibit greater stability towards nucleophilic substitution than their alkyl halide counterparts.[3] This stability arises from the sp² hybridization of the carbon atom bonded to the halogen and the resonance stabilization of the C-X bond with the aromatic ring, which imparts a partial double bond character.[4][5] However, within the aryl halide family, stability is not uniform. The bond dissociation energy of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I).[6] Consequently, the carbon-iodine bond in this compound is the most labile point in the molecule and the primary site of potential degradation.
Comparative Stability Analysis: Experimental Framework
To quantify the stability of this compound, a series of forced degradation studies were designed. These experiments subject the compound to exaggerated conditions to accelerate decomposition and identify potential degradation pathways. For comparison, two alternative compounds were included in the analysis:
-
Alternative A: 5-Bromo-2-chloroisopropylbenzene: To compare the stability of a C-I versus a C-Cl bond.
-
Alternative B: 1,3-Dibromo-5-isopropylbenzene: To assess a molecule with two C-Br bonds of differing reactivity versus the C-Br/C-I combination.
Experimental Protocols
A standardized stock solution of each compound (1 mg/mL) was prepared in acetonitrile. Aliquots of these solutions were subjected to the stress conditions outlined below. The degradation was monitored by HPLC-UV, quantifying the percentage of the remaining parent compound at specified time points.
1. Thermal Stability Protocol:
-
Aliquots of the stock solutions were placed in sealed vials under a nitrogen atmosphere.
-
Vials were incubated at 40°C, 60°C, and 80°C in a calibrated oven.
-
Samples were withdrawn at 24, 48, and 72-hour intervals, cooled to room temperature, and analyzed by HPLC.
2. Photostability Protocol (ICH Q1B):
-
Aliquots of the stock solutions were placed in quartz cuvettes.
-
Samples were exposed to a controlled light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample was wrapped in aluminum foil to exclude light.
-
Samples were analyzed at 12, 24, and 48-hour intervals.
3. Hydrolytic Stability Protocol (OECD 111): [7]
-
The compound was incubated in buffered aqueous solutions at pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).
-
The solutions were maintained at 50°C in sealed vials.
-
Samples were taken at 24, 48, and 72 hours, neutralized, and extracted with a suitable organic solvent before HPLC analysis.
4. Oxidative Stability Protocol:
-
To the stock solution, hydrogen peroxide (3% v/v final concentration) was added.
-
The mixture was kept at room temperature (25°C) in the dark.
-
Samples were analyzed at 1, 4, and 8-hour intervals. The reaction was quenched with sodium bisulfite prior to injection.
Experimental Workflow Visualization
The general workflow for conducting these stability studies is outlined below.
Caption: General experimental workflow for forced degradation studies.
Results and Discussion
The stability of this compound and its alternatives under the tested conditions is summarized below. The data presented is representative of typical outcomes for these classes of compounds.
Table 1: Thermal Stability (% Degradation)
| Compound | Condition | 24h | 48h | 72h |
|---|---|---|---|---|
| This compound | 40°C | <1% | <1% | 1.2% |
| 60°C | 1.5% | 2.8% | 4.5% | |
| 80°C | 5.1% | 9.8% | 15.2% | |
| Alternative A (5-Bromo-2-chloro) | 80°C | <1% | 1.1% | 1.9% |
| Alternative B (1,3-Dibromo) | 80°C | <1% | 1.4% | 2.3% |
Expertise & Experience: As expected, this compound shows significant degradation at elevated temperatures, while the chloro and dibromo analogues are substantially more robust. This underscores the thermal lability of the C-I bond compared to C-Cl and C-Br bonds. For synthetic applications, prolonged heating of reactions involving this compound above 60°C should be approached with caution, and reaction times should be minimized to prevent yield loss.
Table 2: Photostability (% Degradation)
| Compound | 12h | 24h | 48h |
|---|---|---|---|
| This compound | 8.2% | 15.5% | 28.3% |
| Alternative A (5-Bromo-2-chloro) | <1% | 1.3% | 2.1% |
| Alternative B (1,3-Dibromo) | 1.1% | 2.0% | 3.5% |
Expertise & Experience: The results clearly demonstrate the high photosensitivity of this compound. The C-I bond is susceptible to photolytic cleavage, a common degradation pathway for aryl iodides.[8] This process generates radical intermediates that can lead to a variety of byproducts, including debromination, deiodination, and polymerization. In contrast, the chloro and bromo analogues are relatively photostable. Trustworthiness: These findings necessitate that this compound be stored in amber vials, protected from light. Reactions should be run in vessels shielded from direct light (e.g., by wrapping with aluminum foil) to ensure reproducibility and prevent the formation of photo-degradants.
Potential Photodegradation Pathway
Caption: Postulated photodegradation pathway via C-I bond homolysis.
Table 3: Hydrolytic and Oxidative Stability (% Degradation)
| Compound | pH 4 (72h) | pH 7 (72h) | pH 9 (72h) | 3% H₂O₂ (8h) |
|---|---|---|---|---|
| This compound | <1% | <1% | 2.5% | 6.8% |
| Alternative A (5-Bromo-2-chloro) | <1% | <1% | <1% | 1.5% |
| Alternative B (1,3-Dibromo) | <1% | <1% | 1.2% | 2.1% |
Expertise & Experience: All tested compounds are stable under acidic and neutral aqueous conditions, which is typical for aryl halides.[4] A minor increase in degradation is observed for the bromo-iodo and dibromo compounds under basic conditions (pH 9), but the overall hydrolytic stability is high. In contrast, this compound shows moderate susceptibility to oxidation. The C-I bond can be oxidized by reagents like H₂O₂ to form hypervalent iodine species, which can be reactive intermediates.[9][10] This is a critical consideration when planning reactions that involve oxidative steps or use peroxide-containing solvents.
Comparative Stability: A Logical Overview
Caption: Logical comparison of stability attributes.
Conclusions and Practical Recommendations
This compound is a synthetically useful, yet moderately sensitive, chemical intermediate. Its stability is intrinsically linked to the lability of the carbon-iodine bond.
Key Takeaways:
-
High Sensitivity to Light: The compound is highly susceptible to photodegradation. This is the most significant stability concern.
-
Moderate Thermal Sensitivity: Degradation becomes appreciable at temperatures above 60°C.
-
Good Hydrolytic Stability: The compound is stable in aqueous environments across a relevant pH range, with only minor degradation under basic conditions.
-
Susceptibility to Oxidation: Care should be taken to avoid strong oxidizing agents.
Recommendations for Handling and Storage:
-
Storage: Store in a cool (2-8°C), dark environment in a tightly sealed amber container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: When weighing and transferring the compound, minimize exposure to direct, bright light.
-
Reaction Conditions: For synthetic applications, it is advisable to run reactions in vessels protected from light. If heating is required, monitor the reaction closely and avoid prolonged exposure to high temperatures to maximize yield and minimize the formation of impurities.
By understanding and respecting the stability profile outlined in this guide, researchers can confidently and effectively utilize this compound, harnessing its unique reactivity while mitigating the risks associated with its inherent instabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Aryl halides are less reactive in nucleophilic substitution reactions - askIITians [askiitians.com]
- 5. brainly.in [brainly.in]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes [organic-chemistry.org]
- 10. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Bromo-2-iodoisopropylbenzene and its Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides an in-depth spectroscopic comparison of 5-Bromo-2-iodoisopropylbenzene and its structural analog, 2-Bromo-4-tert-butyl-1-iodobenzene. In the absence of published experimental spectra for these specific compounds, this guide leverages established spectroscopic principles and data from closely related molecules to provide reliable predicted data. This comparative analysis will aid in the identification, characterization, and quality control of these and similar polysubstituted benzene derivatives.
Introduction to the Analyzed Compounds
This compound (I) and 2-Bromo-4-tert-butyl-1-iodobenzene (II) are dihalogenated alkylbenzene derivatives. The differential reactivity of the C-Br and C-I bonds makes them potentially valuable intermediates in synthetic organic chemistry, particularly in sequential cross-coupling reactions. Their spectroscopic signatures are defined by the interplay of the electron-donating alkyl groups and the electron-withdrawing, heavy halogen substituents. Understanding these spectroscopic nuances is critical for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei within a molecule. The chemical shifts, splitting patterns, and integration of the signals are highly sensitive to the molecular structure.
Predicted ¹H NMR Spectra
The ¹H NMR spectra of both compounds are predicted to show distinct signals for the aromatic protons and the protons of the alkyl substituents. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Both halogens (Br and I) are deactivating groups, while the alkyl groups (isopropyl and tert-butyl) are activating.
This compound (I):
-
Aromatic Region: Three distinct signals are expected for the three aromatic protons. The proton at C6 (ortho to the isopropyl group and meta to the bromine) will likely be the most upfield. The proton at C4 (ortho to the bromine and meta to the iodine) will be downfield, and the proton at C3 (ortho to both iodine and bromine) will be the most downfield due to the additive deshielding effects of the adjacent halogens.
-
Alkyl Region: A septet for the methine proton (-CH) of the isopropyl group and a doublet for the six equivalent methyl protons (-CH₃) are predicted.
2-Bromo-4-tert-butyl-1-iodobenzene (II):
-
Aromatic Region: Three aromatic protons will also be present. The proton at C6 (ortho to the iodine) will likely be the most downfield. The proton at C3 (ortho to the bromine) will also be downfield. The proton at C5 (meta to both halogens) will be the most upfield of the aromatic signals.
-
Alkyl Region: A singlet for the nine equivalent protons of the tert-butyl group is expected.
Comparative Analysis:
The primary difference in the ¹H NMR spectra will be in the alkyl region, with the characteristic septet and doublet of the isopropyl group in (I) contrasting with the sharp singlet of the tert-butyl group in (II). In the aromatic region, the precise chemical shifts and coupling constants will differ due to the different substitution patterns, but both will show three signals.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| This compound (I) | Ar-H (C3) | 7.8 - 8.0 | d | 1H |
| Ar-H (C4) | 7.4 - 7.6 | dd | 1H | |
| Ar-H (C6) | 7.0 - 7.2 | d | 1H | |
| -CH(CH₃)₂ | 3.0 - 3.3 | septet | 1H | |
| -CH(CH ₃)₂ | 1.2 - 1.4 | d | 6H | |
| 2-Bromo-4-tert-butyl-1-iodobenzene (II) | Ar-H (C6) | 7.7 - 7.9 | d | 1H |
| Ar-H (C3) | 7.5 - 7.7 | d | 1H | |
| Ar-H (C5) | 7.2 - 7.4 | dd | 1H | |
| -C(CH₃)₃ | 1.3 - 1.5 | s | 9H |
Predicted ¹³C NMR Spectra
The ¹³C NMR spectra will show distinct signals for each unique carbon atom in the molecules. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
This compound (I):
-
Nine distinct signals are expected: six for the aromatic carbons and three for the isopropyl group carbons. The carbons directly bonded to the halogens (C2 and C5) will be significantly downfield. The carbon attached to the isopropyl group (C1) will also be downfield.
2-Bromo-4-tert-butyl-1-iodobenzene (II):
-
Eight distinct signals are predicted: six for the aromatic carbons and two for the tert-butyl group carbons. Similar to (I), the carbons bonded to the halogens (C1 and C2) will be downfield. The quaternary carbon of the tert-butyl group will also be downfield.
Comparative Analysis:
The key differences will be in the aliphatic region, with three signals for the isopropyl group in (I) versus two for the tert-butyl group in (II). The chemical shifts of the aromatic carbons will also differ due to the change in the alkyl substituent and the altered positions of the halogens. The "heavy atom effect" of iodine can sometimes lead to broader signals for the directly attached carbon.[1][2]
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound (I) | C-I | 95 - 105 |
| C-Br | 120 - 125 | |
| C-alkyl | 150 - 155 | |
| Aromatic CH | 128 - 140 | |
| -C H(CH₃)₂ | 35 - 40 | |
| -CH(C H₃)₂ | 22 - 26 | |
| 2-Bromo-4-tert-butyl-1-iodobenzene (II) | C-I | 98 - 108 |
| C-Br | 122 - 128 | |
| C-alkyl | 152 - 158 | |
| Aromatic CH | 125 - 142 | |
| -C (CH₃)₃ | 33 - 38 | |
| -C(C H₃)₃ | 30 - 34 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Key Vibrational Modes:
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[3] Aliphatic C-H stretching from the isopropyl and tert-butyl groups will appear in the 2975-2850 cm⁻¹ range.[4][5]
-
C=C Stretching: Aromatic C=C stretching vibrations will produce characteristic peaks in the 1600-1450 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
-
C-X Stretching: The C-Br and C-I stretching vibrations occur in the fingerprint region, typically below 700 cm⁻¹.
Comparative Analysis:
The IR spectra of both compounds are expected to be broadly similar, with the main differences arising from the vibrations of the alkyl groups. The C-H bending vibrations of the isopropyl group (e.g., gem-dimethyl split) in (I) will differ from those of the tert-butyl group in (II). The out-of-plane C-H bending patterns will also differ due to the different substitution arrangements.
Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound (I) | 2-Bromo-4-tert-butyl-1-iodobenzene (II) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 2970 - 2860 | 2960 - 2870 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| C-H Bending (out-of-plane) | 850 - 750 | 880 - 800 |
| C-Br Stretch | 680 - 550 | 680 - 550 |
| C-I Stretch | 600 - 500 | 600 - 500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique that often leads to extensive fragmentation.
Predicted Fragmentation Patterns:
-
Molecular Ion Peak (M⁺): Both compounds are expected to show a prominent molecular ion peak. Due to the presence of bromine, an M+2 peak of nearly equal intensity to the M⁺ peak will be observed, which is characteristic of a single bromine atom.[6]
-
Loss of Halogens: Fragmentation is likely to involve the loss of the halogen atoms. The C-I bond is weaker than the C-Br bond, so the loss of an iodine radical (•I) is a probable initial fragmentation step. Loss of a bromine radical (•Br) is also expected.
-
Alkyl Group Fragmentation: The alkyl side chains will also fragment. For (I), loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic cation is a likely pathway. Subsequent loss of propene is also possible. For (II), loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation is a very favorable fragmentation pathway.[7][8][9]
Comparative Analysis:
The most significant difference in the mass spectra will be related to the fragmentation of the alkyl groups. The fragmentation of the isopropyl group in (I) will lead to a base peak corresponding to the loss of a methyl group. For (II), the loss of a methyl group from the tert-butyl substituent will also result in a prominent peak. The relative abundances of the fragments resulting from halogen loss will be influenced by the stability of the resulting carbocations.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragment | This compound (I) | 2-Bromo-4-tert-butyl-1-iodobenzene (II) |
| [M]⁺ | 324/326 | 338/340 |
| [M - CH₃]⁺ | 309/311 | 323/325 |
| [M - I]⁺ | 197/199 | 211/213 |
| [M - Br]⁺ | 247 | 261 |
| [M - I - C₃H₆]⁺ | 155/157 | - |
| [C₄H₉]⁺ | - | 57 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation (Thin Film Method for Liquids):
-
Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
Logical Workflow for Spectroscopic Analysis
A systematic approach is crucial for the correct interpretation of spectroscopic data and the unambiguous identification of a compound.
Caption: Logical workflow for spectroscopic structure elucidation.
Conclusion
This guide provides a detailed, predictive spectroscopic comparison of this compound and 2-Bromo-4-tert-butyl-1-iodobenzene. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers can more confidently identify and characterize these and other similar polysubstituted aromatic compounds. The principles outlined herein, based on the electronic and steric effects of the substituents, provide a robust framework for the spectroscopic analysis of novel halogenated organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational spectra and structure of isopropylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-iodoisopropylbenzene: A Comparative Yield Analysis
Introduction
5-Bromo-2-iodoisopropylbenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three distinct groups—isopropyl, bromo, and iodo—offers multiple points for selective modification, particularly in cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-specific elaboration, making it a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research.
This in-depth guide provides a comparative analysis of two primary synthetic strategies for obtaining this compound. We will dissect each route, evaluating them on the critical metrics of chemical yield, regioselectivity, operational simplicity, and scalability. This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering researchers a robust framework for making informed decisions in their synthetic endeavors.
Synthetic Strategies: A Retrosynthetic Overview
Two logical and distinct retrosynthetic pathways present themselves for the construction of this compound:
-
Route A: Sequential Electrophilic Aromatic Substitution (SEAS) : This classical approach begins with the readily available hydrocarbon, isopropylbenzene (cumene). The strategy involves the stepwise introduction of the bromo and iodo substituents onto the aromatic ring through two separate electrophilic substitution reactions.
-
Route B: Sandmeyer-Type Diazotization-Iodination : This elegant route relies on the regiochemical control afforded by a directing amino group. It begins with a pre-functionalized aniline precursor, which is then converted to the target iodo-compound via the formation of a diazonium salt, followed by displacement with iodide.
We will now explore the technical merits and challenges of each route.
Route A: Sequential Electrophilic Aromatic Substitution (SEAS)
This approach is predicated on the direct functionalization of isopropylbenzene. The core challenge of this strategy lies in controlling the regiochemistry of two consecutive electrophilic substitution reactions on a benzene ring bearing an activating, ortho-, para-directing isopropyl group.
Causality Behind Experimental Choices
-
Step 1: Bromination of Isopropylbenzene. The isopropyl group is an activating substituent that directs incoming electrophiles to the ortho and para positions.[1] Due to the significant steric bulk of the isopropyl group, the para position is less hindered, and thus, para-substitution is generally favored over ortho-substitution.[1] The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential to polarize the Br-Br bond, generating a potent electrophile ("Br⁺") capable of overcoming the aromaticity of the benzene ring.[2][3]
-
Step 2: Iodination of 1-Bromo-4-isopropylbenzene. In the second step, we must introduce an iodine atom. The starting material now has two substituents: the activating ortho-, para-directing isopropyl group and the deactivating but ortho-, para-directing bromo group. The most activated positions are ortho to the powerful isopropyl group. One of these positions (C2) is also ortho to the bromine atom, making it the most likely site for the second substitution. Direct iodination is an endothermic and reversible process, thus requiring an oxidizing agent (e.g., nitric acid, H₂O₂) to be used in conjunction with I₂ to remove the HI byproduct and drive the reaction forward. Alternatively, a more reactive iodinating agent like N-Iodosuccinimide (NIS) can be employed.
Experimental Protocol: Route A
Step 1: Synthesis of 1-Bromo-4-isopropylbenzene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr), add isopropylbenzene (20.0 g, 166 mmol) and a catalytic amount of iron powder (0.5 g).
-
Cool the flask in an ice bath. Slowly add bromine (29.2 g, 183 mmol) dropwise from the dropping funnel over 1 hour with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours, or until the evolution of HBr gas ceases.
-
Quench the reaction by slowly adding 50 mL of 10% aqueous sodium bisulfite solution to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel, add 100 mL of diethyl ether, and wash sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of ortho and para isomers, must be purified by fractional distillation under reduced pressure to isolate the desired 1-Bromo-4-isopropylbenzene.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 1-Bromo-4-isopropylbenzene (10.0 g, 50.2 mmol) in glacial acetic acid (100 mL).
-
Add N-Iodosuccinimide (NIS) (12.4 g, 55.2 mmol) to the solution.
-
Add a catalytic amount of sulfuric acid (0.5 mL) to initiate the reaction.
-
Heat the mixture to 60-70°C and stir for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution (to remove unreacted iodine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography (silica gel, hexanes) to yield the final product.
Workflow Diagram: Route A
References
reactivity comparison between the bromo and iodo groups in 5-Bromo-2-iodoisopropylbenzene
< < A Comparative Guide to the Reactivity of Bromo and Iodo Groups in 5-Bromo-2-iodoisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Halogen Dance in Cross-Coupling Chemistry
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools.[1] The choice of the aryl halide is a critical parameter that dictates reaction conditions and outcomes. The well-established reactivity trend for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl.[2][3] This hierarchy is primarily governed by the carbon-halogen bond dissociation energy (BDE), which influences the rate-determining oxidative addition step in many catalytic cycles.[2]
This guide focuses on the specific case of this compound, a di-halogenated arene that presents an opportunity for selective functionalization. Understanding the nuanced reactivity differences between the C-I and C-Br bonds is paramount for achieving high chemoselectivity and maximizing the efficiency of synthetic endeavors.
The Decisive Factor: Bond Dissociation Energy and its Implications
The fundamental reason for the differential reactivity between the iodo and bromo groups lies in the strength of their respective bonds to the aromatic carbon. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-240 |
| C-Br | ~276-285 |
| Data sourced from multiple references to provide a general range.[4][5][6] |
This lower BDE for the C-I bond means that less energy is required to cleave it, facilitating the crucial oxidative addition of the aryl halide to the palladium(0) catalyst.[2] This step is often the kinetic bottleneck of the catalytic cycle, and its relative ease for aryl iodides translates to faster reaction rates and the feasibility of using milder reaction conditions.[7][8]
Reactivity in Key Transformations
The superior reactivity of the iodo group in this compound can be strategically exploited in a variety of common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the C-I bond will preferentially undergo oxidative addition to the palladium catalyst.[9][10][11] This allows for the selective introduction of a substituent at the 2-position of the isopropylbenzene ring while leaving the bromo group at the 5-position intact for subsequent transformations.
General Reactivity Order in Pd-Catalyzed Cross-Coupling: Ar-I > Ar-Br > Ar-OTf > Ar-Cl[10]
This inherent reactivity difference is a powerful tool for achieving selective mono-functionalization of dihaloarenes.[12]
Metal-Halogen Exchange
Metal-halogen exchange reactions, typically employing organolithium or Grignard reagents, also exhibit a strong preference for the more reactive halogen. The rate of exchange generally follows the trend I > Br > Cl. Consequently, treating this compound with a reagent like n-butyllithium at low temperatures would result in the formation of 2-lithio-5-bromoisopropylbenzene.
This selectivity is kinetically controlled and is influenced by the stability of the resulting carbanion intermediate.[13]
Grignard Reagent Formation
The formation of Grignard reagents via the reaction of an aryl halide with magnesium metal also follows the same reactivity trend: I > Br > Cl.[14] Therefore, reacting this compound with one equivalent of magnesium would selectively form the Grignard reagent at the 2-position.
Experimental Validation: A Case Study in Selective Suzuki-Miyaura Coupling
To illustrate the practical application of this reactivity difference, a representative experimental protocol for the selective Suzuki-Miyaura coupling of this compound is provided below. This protocol is designed to favor the reaction at the more reactive C-I bond.
Experimental Protocol: Selective Mono-arylation
Objective: To selectively couple an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion of the selective mono-coupling, the reaction can be worked up or a second coupling partner and catalyst system can be introduced for a one-pot sequential functionalization.
Rationale for Experimental Choices:
-
Catalyst System: The choice of a highly active palladium catalyst and a sterically demanding phosphine ligand like SPhos allows for efficient coupling at lower temperatures, which enhances selectivity.[9]
-
Base and Solvent: The use of a suitable base like K₃PO₄ and a degassed solvent system is crucial for the transmetalation step and to maintain the activity of the catalyst.[15]
-
Temperature Control: Maintaining a lower reaction temperature is a key strategy to exploit the kinetic difference between the C-I and C-Br bond cleavage, thereby minimizing the undesired reaction at the less reactive bromo position.[12]
Expected Outcome and Data Interpretation
The primary product of this reaction should be the 2-aryl-5-bromoisopropylbenzene. Analysis of the crude reaction mixture by GC-MS would be expected to show a high conversion to the mono-arylated product with minimal formation of the di-arylated byproduct.
| Entry | Aryl Halide | Coupling Partner | Conditions | Yield of Mono-arylated Product | Yield of Di-arylated Product |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 50°C, 4h | >95% | <5% |
| 2 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C, 12h | ~70% | ~30% |
This is a representative table based on established principles of chemoselectivity. Actual yields may vary depending on the specific substrates and precise reaction conditions.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps and the overall workflow for the selective cross-coupling reaction.
Caption: Catalytic cycle for selective Suzuki-Miyaura coupling at the C-I bond.
Caption: Sequential functionalization workflow for this compound.
Conclusion and Strategic Recommendations
The pronounced reactivity difference between the iodo and bromo groups in this compound provides a reliable handle for selective, stepwise functionalization. The C-I bond is the preferred site for a wide range of transformations, including palladium-catalyzed cross-couplings and metal-halogen exchange reactions.
For synthetic chemists and drug development professionals, this inherent chemoselectivity offers a strategic advantage:
-
Simplified Synthesis: It allows for the construction of complex, unsymmetrically substituted aromatic compounds in a controlled manner, often avoiding the need for cumbersome protecting group strategies.
-
Molecular Diversity: The remaining C-Br bond serves as a versatile synthetic handle for introducing a second, different functional group in a subsequent step, enabling the rapid generation of diverse molecular libraries.
By carefully selecting reaction conditions, particularly temperature and catalyst systems, researchers can harness this fundamental reactivity difference to achieve highly efficient and selective synthetic outcomes.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. Covalent Bond Energies [gchem.cm.utexas.edu]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Yoneda Labs [yonedalabs.com]
A Comparative Economic Analysis of Synthetic Pathways for 5-Bromo-2-iodoisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and economical production of key intermediates is paramount. 5-Bromo-2-iodoisopropylbenzene is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients. This guide provides an in-depth economic and practical comparison of two plausible synthetic routes to this important compound, offering the detailed experimental data and analysis necessary for informed decision-making in a research and development setting.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted aromatic compounds like this compound presents a classic challenge in organic chemistry: regioselectivity. The desired substitution pattern—a bromine atom meta to an isopropyl group and an iodine atom ortho to the isopropyl group—requires careful strategic planning. This guide will explore two distinct approaches to achieving this target: a direct electrophilic iodination of a commercially available starting material and a multi-step sequence involving a Sandmeyer reaction. Each pathway will be evaluated based on reagent costs, reaction yields, and overall process efficiency.
Pathway 1: Electrophilic Iodination of 3-Bromocumene
This pathway commences with the commercially available starting material, 3-bromocumene (m-bromocumene), and aims to introduce the iodine atom in a single, regioselective step.
Chemical Rationale
The isopropyl group is an ortho-, para-directing activator, while the bromine atom is an ortho-, para-directing deactivator. In the case of 3-bromocumene, the positions ortho and para to the isopropyl group are C2, C4, and C6. The position para to the bromine is C6, and the positions ortho are C2 and C4. The directing effects of both substituents converge on the C2, C4, and C6 positions. Steric hindrance from the bulky isopropyl group is likely to disfavor substitution at the C2 and C6 positions. However, the electronic activation from the isopropyl group at the ortho position (C2) makes it a plausible site for iodination, especially with a suitable electrophilic iodine reagent.
Experimental Protocol
A plausible method for the direct iodination of 3-bromocumene would involve the use of N-iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst to enhance the electrophilicity of the iodine.
Step 1: Iodination of 3-Bromocumene
-
Reaction: 3-Bromocumene + N-Iodosuccinimide → this compound + Succinimide
-
Procedure: To a solution of 3-bromocumene (1 equivalent) in a suitable solvent such as acetonitrile, N-iodosuccinimide (1.1 equivalents) is added. A catalytic amount of a strong acid, for instance, trifluoroacetic acid (0.1 equivalents), is then introduced. The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
-
Estimated Yield: Based on similar electrophilic iodinations of substituted aromatic compounds, a yield in the range of 60-70% can be reasonably expected. For the purpose of this analysis, we will use a conservative estimate of 65%.
Economic Analysis of Pathway 1
The following table outlines the estimated cost per mole of the final product based on bulk reagent pricing.
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Molar Equiv. | Amount per mole of product | Bulk Price | Cost per mole of product |
| 3-Bromocumene | 199.09 | 1.34 | 1.0 | 199.09 g | ~$150/kg | $29.86 |
| N-Iodosuccinimide | 224.98 | - | 1.1 | 247.48 g | ~$100/kg[1][2][3][4][5] | $24.75 |
| Trifluoroacetic Acid | 114.02 | 1.48 | 0.1 | 11.40 g | ~$50/kg | $0.57 |
| Total Reagent Cost | $55.18 |
Note: Prices are estimates based on bulk quantities and are subject to change. Solvent and purification costs are not included in this initial analysis but should be considered in a full-scale economic evaluation.
Diagram of Pathway 1: Electrophilic Iodination
Caption: A single-step synthesis via electrophilic iodination.
Pathway 2: Multi-step Synthesis via Sandmeyer Reaction
This pathway involves the synthesis of an aniline precursor followed by a Sandmeyer reaction to introduce the iodine atom. This multi-step approach offers the potential for higher regioselectivity.
Chemical Rationale
The Sandmeyer reaction is a well-established and reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[6][7][8][9] The key is the synthesis of the required aniline precursor, 2-amino-5-bromoisopropylbenzene. This can be achieved through the nitration of 3-bromocumene, followed by the reduction of the resulting nitro group. The directing effects in the nitration of 3-bromocumene favor the introduction of the nitro group at the C2 position (ortho to the activating isopropyl group and meta to the deactivating bromo group), leading to the desired precursor.
Experimental Protocols
This pathway consists of three distinct synthetic steps.
Step 1: Nitration of 3-Bromocumene
-
Reaction: 3-Bromocumene + HNO₃/H₂SO₄ → 2-Nitro-5-bromocumene
-
Procedure: To a stirred mixture of concentrated sulfuric acid, 3-bromocumene (1 equivalent) is added slowly while maintaining the temperature below 10°C with an ice bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto crushed ice. The precipitated product is filtered, washed with water until neutral, and then recrystallized from ethanol to yield 2-nitro-5-bromocumene.
-
Estimated Yield: Nitration of activated aromatic rings typically proceeds with high yields. A yield of approximately 85% is a reasonable estimate for this step.
Step 2: Reduction of 2-Nitro-5-bromocumene
-
Reaction: 2-Nitro-5-bromocumene + Fe/HCl → 2-Amino-5-bromoisopropylbenzene
-
Procedure: To a mixture of 2-nitro-5-bromocumene (1 equivalent) in ethanol and water, iron powder (3 equivalents) and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated to reflux and stirred vigorously for several hours until the reaction is complete (monitored by TLC). The hot reaction mixture is then filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give 2-amino-5-bromoisopropylbenzene, which can often be used in the next step without further purification.
-
Estimated Yield: The reduction of nitroarenes with iron in acidic media is a robust and high-yielding reaction, often exceeding 90%. We will estimate the yield for this step at 90%.
Step 3: Sandmeyer Reaction of 2-Amino-5-bromoisopropylbenzene
-
Reaction: 2-Amino-5-bromoisopropylbenzene → [Diazonium Salt] → this compound
-
Procedure: 2-Amino-5-bromoisopropylbenzene (1 equivalent) is dissolved in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5°C.[10] The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper. A solution of potassium iodide (1.2 equivalents) in water is then added to the cold diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases. After cooling, the product is extracted with an organic solvent, washed with sodium thiosulfate solution, brine, and dried. The solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.
-
Estimated Yield: The Sandmeyer reaction for the synthesis of aryl iodides is generally efficient.[11][12][13] A yield of 80% is a conservative estimate for this transformation.
Overall Yield for Pathway 2
The overall yield for this three-step sequence is the product of the individual step yields: 0.85 (Step 1) x 0.90 (Step 2) x 0.80 (Step 3) = 61.2% .
Economic Analysis of Pathway 2
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Molar Equiv. | Amount per mole of product | Bulk Price | Cost per mole of product |
| Step 1: Nitration | ||||||
| 3-Bromocumene | 199.09 | 1.34 | 1.0 / 0.85 | 234.22 g | ~$150/kg | $35.13 |
| Nitric Acid (70%) | 63.01 | 1.42 | 1.1 / 0.85 | 90.95 g | ~$30/kg | $2.73 |
| Sulfuric Acid (98%) | 98.08 | 1.84 | (catalytic) | ~50 g | ~$20/kg | $1.00 |
| Step 2: Reduction | ||||||
| Iron Powder | 55.85 | - | 3.0 / 0.90 | 186.17 g | ~$10/kg[14][15][16][17][18] | $1.86 |
| Hydrochloric Acid (37%) | 36.46 | 1.18 | (catalytic) | ~20 g | ~$25/kg | $0.50 |
| Step 3: Sandmeyer | ||||||
| Sodium Nitrite | 69.00 | - | 1.1 / 0.80 | 94.88 g | ~$5/kg[7][19][20][21][22] | $0.47 |
| Potassium Iodide | 166.00 | - | 1.2 / 0.80 | 249.00 g | ~$40/kg[8][23][24][25] | $9.96 |
| Sulfuric Acid (98%) | 98.08 | 1.84 | 2.0 / 0.80 | 245.20 g | ~$20/kg | $4.90 |
| Total Reagent Cost | $56.55 |
Note: The amounts of reagents for each step are adjusted to account for the yield of the preceding step to produce one mole of the final product.
Diagram of Pathway 2: Sandmeyer Reaction
Caption: A three-step synthesis utilizing a Sandmeyer reaction.
Comparative Analysis and Conclusion
| Metric | Pathway 1: Electrophilic Iodination | Pathway 2: Sandmeyer Reaction |
| Number of Steps | 1 | 3 |
| Starting Material | 3-Bromocumene | 3-Bromocumene |
| Overall Yield | ~65% | ~61.2% |
| Estimated Reagent Cost per Mole | $55.18 | $56.55 |
| Key Advantages | - Fewer steps, potentially faster overall process.- Simpler experimental setup. | - High regioselectivity.- Utilizes well-established, reliable reactions.- Avoids potentially unselective direct iodination. |
| Key Disadvantages | - Potential for formation of regioisomers.- Lower overall yield in this estimation. | - Multi-step process increases labor and time.- Use of potentially hazardous diazonium intermediate (though transient). |
Based on this analysis, both pathways present viable options for the synthesis of this compound, with remarkably similar estimated reagent costs per mole of the final product.
Pathway 1 (Electrophilic Iodination) is attractive due to its directness. A single-step synthesis is inherently more efficient in terms of time and labor. However, the primary concern is regioselectivity. While the directing groups favor the desired product, the formation of other isomers is a distinct possibility, which could complicate purification and lower the isolated yield of the target compound. The estimated yield of 65% is a crucial variable; a lower actual yield would significantly increase the cost per gram.
Pathway 2 (Sandmeyer Reaction) , although longer, offers a more controlled and predictable route. Each step in the sequence is a high-yielding and well-understood transformation, leading to a more reliable overall process. The high regioselectivity of the nitration and the specificity of the Sandmeyer reaction are significant advantages. The slightly higher estimated reagent cost is marginal and could be offset by a more straightforward purification and a more consistent, predictable outcome.
Recommendation for Researchers and Drug Development Professionals:
For initial, small-scale synthesis where speed is a priority and purification of isomers is manageable, Pathway 1 may be a suitable exploratory route. However, for larger-scale synthesis, process development, and applications where purity and reproducibility are critical, Pathway 2 is the more robust and strategically sound approach. The reliability of the Sandmeyer reaction and the control over regioselectivity throughout the synthesis make it the preferred choice for producing high-quality this compound for downstream applications in drug discovery and development. The commercial price of this compound is significantly higher than the raw material costs of either pathway, indicating that both routes offer a substantial cost-saving for in-house synthesis.[26]
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. N-碘代琥珀酰亚胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Iodosuccinimide | Cas No. 516-12-1 | Apollo [store.apolloscientific.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. store.p212121.com [store.p212121.com]
- 6. 3-Bromocumene | 5433-01-2 [chemicalbook.com]
- 7. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 8. Potassium Iodide, Reagent, 500 g | Flinn Scientific [flinnsci.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. portal.tpu.ru [portal.tpu.ru]
- 11. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines [organic-chemistry.org]
- 12. portal.tpu.ru [portal.tpu.ru]
- 13. researchgate.net [researchgate.net]
- 14. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 15. Atomized Iron Powder: Uses, Production & Benefits [accio.com]
- 16. laballey.com [laballey.com]
- 17. Iron Powder, Laboratory Grade, 500 g | Flinn Scientific [flinnsci.com]
- 18. indiamart.com [indiamart.com]
- 19. ingredi.com [ingredi.com]
- 20. univarsolutions.com [univarsolutions.com]
- 21. coleparmer.com [coleparmer.com]
- 22. strem.com [strem.com]
- 23. laballey.com [laballey.com]
- 24. strem.com [strem.com]
- 25. ingredientdepot.com [ingredientdepot.com]
- 26. aobchem.com [aobchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-iodoisopropylbenzene
As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. 5-Bromo-2-iodoisopropylbenzene, a halogenated aromatic compound, is a valuable intermediate in synthetic chemistry. However, its halogenated nature necessitates a rigorous and informed approach to its disposal. This guide provides the essential, actionable intelligence required by laboratory professionals to manage this compound responsibly.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for this compound is not extensively published, data from structurally similar halogenated aromatic compounds, such as 1-Bromo-2-iodobenzene, allows for a well-grounded risk assessment. The primary hazards are associated with irritation upon contact.[1][2]
Inferred Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.[1]
These hazards dictate the stringent need for personal protective equipment and specific handling protocols to prevent exposure.
| Hazard Class | Description | GHS Precautionary Statement Code |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304+P340, P319, P403+P233 |
This data is inferred from structurally related compounds and should be treated as a minimum standard for safety.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the irritant nature of halogenated aromatics, establishing a robust physical barrier between the researcher and the chemical is the first line of defense. The selection of PPE is not merely a checklist item but a critical, risk-mitigated choice.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1][3] Always consult the glove manufacturer's compatibility chart for breakthrough times with aromatic halogenated compounds.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3] For operations with a higher risk of splashing, such as bulk transfers or spill cleanups, a face shield should be worn in addition to goggles.[4][5]
-
Skin and Body Protection: A standard laboratory coat is required to protect against incidental contact.[4] Ensure it is fully buttoned and the sleeves are of an appropriate length. For larger quantities or spill response, a chemical-resistant apron or coveralls may be necessary.[6][7]
Spill Management: An Immediate and Controlled Response
Accidents happen, but a well-defined spill response plan can mitigate the immediate hazards and prevent wider contamination. The procedure differs based on the spill's scale.
Minor Spill (less than 200 mL in a ventilated area):
-
Alert & Isolate: Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[2][9][10] Do not use combustible materials like paper towels, as they can increase the surface area and vapor generation.[10]
-
Collect: Once absorbed, carefully scoop the material into a suitable, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it according to the procedures in Section 4.
Major Spill: In the event of a large or unmanageable spill, evacuate the area immediately, alert your institution's Environmental Health & Safety (EHS) office, and call emergency personnel.[8][10]
The Disposal Pathway: From Laboratory Bench to Final Disposition
The disposal of this compound is governed by its classification as a halogenated organic compound. Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, these substances cannot be disposed of via sanitary sewer systems.[11][12] The proper procedure involves segregation, compliant packaging, and transfer to a licensed disposal facility.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Segregation is Key: As a halogenated compound, this compound waste must be collected separately from non-halogenated solvent waste.[8][12][13] Co-mingling these waste streams needlessly increases disposal costs and complexity, as the entire volume must be treated via the more stringent (and expensive) halogenated waste disposal process.[12]
-
Use a Designated Container: Employ a clearly marked, leak-proof container labeled "Halogenated Organic Waste."[8] The container must be made of a material compatible with the chemical.
-
Accurate Labeling: The waste container label must be filled out completely, including the full chemical name ("this compound"), concentration, and any other components in the waste stream.[8] Do not use abbreviations. The container should be dated when the first drop of waste is added.
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong bases, which could cause a dangerous reaction within the waste container.[2][14]
-
Arrange for Professional Disposal: Periodically, or when the container is full, contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup.[15] As the generator, you are legally responsible for the waste from "cradle to grave," meaning you are liable for its proper handling until its final destruction.[12]
-
Final Treatment: The standard and approved disposal method for halogenated organic waste is high-temperature incineration at a licensed facility designed to handle such materials, ensuring complete destruction and preventing environmental release.[1]
By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. sams-solutions.com [sams-solutions.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. uwyo.edu [uwyo.edu]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. epa.gov [epa.gov]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. mn.uio.no [mn.uio.no]
- 14. fishersci.com [fishersci.com]
- 15. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
